MCPP methyl ester-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3 |
InChI Key |
YWGAULPFWIQKRB-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to meta-Chlorophenylpiperazine (mCPP) and its Deuterated Analog for Research Applications
Prepared for: Researchers, scientists, and drug development professionals
Introduction
This technical guide provides a comprehensive overview of meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, and its deuterated analog used in research. It is critical to distinguish mCPP (the psychoactive drug) from the herbicide Mecoprop, which is also sometimes abbreviated as MCPP. This guide focuses exclusively on the former, which is a significant tool in neuroscience research due to its interaction with serotonin receptors. We will also discuss its deuterated form, commonly 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8), which serves as an essential internal standard for quantitative analysis.
MCPP and its Deuterated Analog: Chemical Identity and Structure
meta-Chlorophenylpiperazine (mCPP) is a synthetic drug that acts as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] Its deuterated analog, 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8), is a stable isotope-labeled version of mCPP where eight hydrogen atoms on the piperazine ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of mCPP in biological matrices.[2]
Chemical Structure of mCPP:
Caption: Chemical structure of meta-Chlorophenylpiperazine (mCPP).
Chemical Structure of mCPP-d8:
Caption: Chemical structure of 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8).
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of mCPP is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂ | [3] |
| Molar Mass | 196.68 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 88 - 92 °C | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Soluble in ethanol, dichloromethane | |
| pKa (Strongest Basic) | 8.87 | |
| Metabolism | Primarily by CYP2D6 to p-hydroxy-mCPP | |
| Elimination Half-life | 4–14 hours |
Pharmacology and Mechanism of Action
mCPP is a non-selective serotonin receptor agonist with varying affinities for different 5-HT receptor subtypes. It also acts as a serotonin reuptake inhibitor and releasing agent. Its primary effects are mediated through its interaction with the serotonergic system.
Receptor Binding Profile
The receptor binding affinities of mCPP for various serotonin (5-HT) and other neurotransmitter receptors are summarized below.
| Receptor | Ki (nM) | Reference |
| 5-HT₁A | 130 | |
| 5-HT₁B | 160 | |
| 5-HT₁D | 51 | |
| 5-HT₂A | 32.1 | |
| 5-HT₂B | 28.8 (Antagonist) | |
| 5-HT₂C | 3.4 (Partial Agonist) | |
| 5-HT₃ | 310 | |
| SERT (Serotonin Transporter) | 230 (IC₅₀) |
Signaling Pathways
mCPP's interaction with 5-HT₂C receptors is of particular interest in research. Activation of 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) coupled to Gq/11, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Simplified 5-HT2C receptor signaling pathway activated by mCPP.
Experimental Protocols
Synthesis of mCPP
A common synthetic route to mCPP involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.
Caption: General synthetic scheme for mCPP.
Detailed Protocol: A mixture of 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride is refluxed in a suitable solvent such as xylene. The resulting product, 1-(3-chlorophenyl)piperazine hydrochloride, is then neutralized to yield the free base, mCPP.
Bioanalytical Method for mCPP Quantification using LC-MS/MS
This protocol outlines a general procedure for the quantification of mCPP in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with mCPP-d8 as the internal standard.
4.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of mCPP-d8 internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
-
mCPP transition: m/z 197.1 → 156.1
-
mCPP-d8 transition: m/z 205.1 → 164.1
-
4.2.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Caption: Experimental workflow for mCPP quantification in plasma.
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of mCPP for a specific serotonin receptor subtype (e.g., 5-HT₂C).
4.3.1. Materials
-
Cell membranes expressing the receptor of interest.
-
Radioligand (e.g., [³H]-mesulergine for 5-HT₂C).
-
Non-labeled competitor (mCPP).
-
Assay buffer.
-
96-well plates.
-
Filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
4.3.2. Procedure
-
Prepare serial dilutions of mCPP.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of mCPP.
-
For total binding wells, add buffer instead of mCPP. For non-specific binding wells, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
4.3.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of mCPP.
-
Determine the IC₅₀ value (the concentration of mCPP that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Applications in Research
mCPP is widely used as a pharmacological tool to investigate the role of the serotonergic system in various physiological and pathological processes, including:
-
Anxiety and Depression: To probe the function of 5-HT₂C receptors in mood disorders.
-
Appetite and Obesity: To study the role of 5-HT₂C receptor agonism in regulating food intake.
-
Drug Addiction: To investigate the involvement of the serotonergic system in the rewarding effects of drugs of abuse.
-
Migraine: As a provocative agent to induce migraine-like headaches in clinical research.
The use of mCPP-d8 as an internal standard is crucial for accurate pharmacokinetic and pharmacodynamic studies of mCPP, ensuring reliable data for understanding its in vivo disposition and effects.
Conclusion
meta-Chlorophenylpiperazine (mCPP) is a valuable research tool for elucidating the complex functions of the serotonergic system. Its deuterated analog, mCPP-d8, is indispensable for accurate quantitative bioanalysis. This technical guide provides a foundational understanding of the chemical properties, pharmacology, and experimental methodologies related to mCPP and its deuterated standard, intended to support the research endeavors of scientists and drug development professionals.
References
An In-depth Technical Guide to the Synthesis and Purification of MCPP Methyl Ester-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of MCPP (Mecoprop) methyl ester-d3. This deuterated analog of the common herbicide is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a detailed synthetic pathway, purification protocols, and expected analytical data to support its use in a research environment.
Introduction
MCPP, or (±)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used herbicide for the control of broad-leaf weeds.[1] Its biological activity is primarily attributed to the (R)-(+)-enantiomer.[2] For research purposes, particularly in drug metabolism and environmental analysis, isotopically labeled internal standards are crucial for accurate quantification. MCPP methyl ester-d3, with deuterium atoms on the methyl ester group, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.
This guide details a two-step synthesis of this compound, commencing with the Williamson ether synthesis to create the MCPP acid precursor, followed by a Fischer esterification using deuterated methanol.
Synthesis of this compound
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP) via Williamson Ether Synthesis.
-
Esterification of MCPP with deuterated methanol to yield this compound.
Experimental Protocols
2.1.1. Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)
This step involves the reaction of 4-chloro-2-methylphenol with an α-halopropionate in the presence of a base. The Williamson ether synthesis is a reliable method for forming the ether linkage.[3][4][5]
-
Materials:
-
4-chloro-2-methylphenol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of MCPP.
-
To hydrolyze the ester, add 2 M sodium hydroxide to the crude product and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1 M HCl to precipitate the MCPP acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired 2-(4-chloro-2-methylphenoxy)propanoic acid.
-
2.1.2. Step 2: Synthesis of this compound
The final step is the esterification of the MCPP acid with deuterated methanol, catalyzed by a strong acid.
-
Materials:
-
2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)
-
Deuterated methanol (CD3OD)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the synthesized MCPP (1.0 eq) in an excess of deuterated methanol (CD3OD).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess deuterated methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on typical outcomes for Williamson ether synthesis and Fischer esterification reactions.
| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 4-chloro-2-methylphenol, Ethyl 2-bromopropionate | 2-(4-chloro-2-methylphenoxy)propanoic acid | Based on limiting reagent | Varies | 70-90 |
| 2 | 2-(4-chloro-2-methylphenoxy)propanoic acid, Deuterated methanol | This compound | Based on limiting reagent | Varies | 60-80 |
Purification
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and residual catalyst. A combination of column chromatography and, if necessary, chiral chromatography can be employed.
Experimental Protocol: Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Chiral Purification (Optional)
Since MCPP is a racemic mixture, for applications requiring a specific enantiomer, chiral purification is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
-
-
Mobile Phase:
-
A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for the specific column and system.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and fragmentation pattern of the synthesized compound. The deuterated compound will have a molecular ion peak 3 m/z units higher than its non-deuterated counterpart.
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z 231 (for 35Cl isotope) |
| Key Fragments | Expected fragments from the loss of the -COOCD3 group, the -OCD3 group, and cleavage of the ether bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule. The absence of a singlet at ~3.7 ppm (characteristic of the -OCH3 protons) and the presence of other expected proton signals will confirm the successful synthesis.
| Proton | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.8 - 7.3 |
| -OCH- | ~4.8 |
| -CH3 (on ring) | ~2.2 |
| -CH3 (on propanoate) | ~1.6 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Components
Caption: Relationship between starting materials, intermediates, and the final product.
References
Physical and chemical properties of MCPP methyl ester-d3.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of MCPP methyl ester-d3, a deuterated stable isotope-labeled internal standard. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in quantitative analytical studies. This document includes tabulated physical and chemical data, detailed experimental protocols for its application as an internal standard, and visualizations of experimental workflows.
Core Physical and Chemical Properties
This compound is the deuterated form of MCPP methyl ester, which is a derivative of the common herbicide Mecoprop (MCPP). As a stable isotope-labeled compound, its primary application is as an internal standard in quantitative analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1][2]
Precise experimental data for the physical and chemical properties of this compound are not extensively published. However, the properties of the non-deuterated forms, MCPP and MCPP methyl ester, provide a close approximation and are summarized below for reference.
Table 1: Physical and Chemical Properties of Mecoprop (MCPP) and its Methyl Ester
| Property | Mecoprop (MCPP) | MCPP Methyl Ester |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₁H₁₃ClO₃ |
| Molecular Weight | 214.64 g/mol [3] | 228.67 g/mol |
| Appearance | Colorless crystals or colorless to brown solid. | No data available |
| Melting Point | 94-95 °C | No data available |
| Boiling Point | Decomposes | No data available |
| Solubility in Water | 880 mg/L at 25 °C | No data available |
| Solubility in Organic Solvents | Soluble in acetone, diethyl ether, and ethanol (> 1000 g/kg at 20 °C) | No data available |
| Vapor Pressure | 0.0000023 mmHg | No data available |
| Stability | Stable under recommended storage conditions; stable to heat, hydrolysis, reduction, and atmospheric oxidation. | Assumed to be a flammable liquid based on similar methyl esters. |
| Decomposition | Decomposes on heating, producing toxic fumes including hydrogen chloride. | No data available |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀D₃ClO₃ |
| Molecular Weight | 231.69 g/mol |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
| Storage | Store under recommended conditions as per the Certificate of Analysis. |
Experimental Protocols
The primary utility of this compound is as an internal standard to improve the accuracy of quantification of MCPP or related compounds in various matrices. The following is a representative experimental protocol for the analysis of a target analyte in a biological matrix using a deuterated internal standard, adapted from a similar procedure.
General Protocol for Quantitative Analysis using GC-MS with a Deuterated Internal Standard
This protocol outlines the general steps for sample preparation and analysis.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution of known concentration
-
Extraction solvent (e.g., 2:1 v/v chloroform:methanol)
-
Butylated hydroxytoluene (BHT) or other antioxidant
-
0.9% NaCl solution
-
Derivatization agent (e.g., 2% v/v sulfuric acid in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard solution.
-
Add 1 mL of the extraction solvent (chloroform:methanol with BHT).
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a new tube.
-
-
Derivatization (Transesterification):
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Incubate the sample at 60°C for 1 hour to convert the analyte to its methyl ester.
-
Cool the sample to room temperature.
-
-
Extraction of Methyl Esters:
-
Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.
-
Centrifuge to separate the phases.
-
Collect the upper hexane layer, which contains the fatty acid methyl esters.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
Develop a suitable temperature program for the GC oven to achieve chromatographic separation of the analyte and the internal standard.
-
Set the mass spectrometer to monitor for specific ions of the analyte and the deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizations
Workflow for Sample Analysis using an Internal Standard
The following diagram illustrates the general workflow for a quantitative analytical experiment utilizing this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Logical Relationship in Quantitative Analysis
The diagram below illustrates the logical principle behind using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of internal standard-based quantification.
References
The Gold Standard of Quantification: MCPP Methyl Ester-d3 as an Internal Standard in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable and reproducible results. This technical guide delves into the core mechanism of action of MCPP methyl ester-d3, a deuterated analog, as an internal standard for the quantification of its parent compound, m-chlorophenylpiperazine (mCPP) and its methyl ester. We will explore the underlying principles of isotope dilution mass spectrometry, provide detailed experimental protocols, and present data that underscore the critical role of deuterated standards in mitigating analytical variability.
The Principle of Isotope Dilution: A Foundation of Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample. This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D).
This compound serves as an ideal internal standard for the analysis of MCPP and its methyl ester. The three deuterium atoms on the methyl group increase its mass by three daltons, making it easily distinguishable from the native analyte by a mass spectrometer. However, its chemical and physical properties are nearly identical to the unlabeled compound. This ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatography, and ionization, thus compensating for variations that can occur at each stage of the analysis.
Mechanism of Action: How this compound Ensures Precision
The primary function of this compound as an internal standard is to correct for any potential loss of the analyte during sample processing and to account for variations in instrument response. Because the deuterated standard is introduced into the sample at the very beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target analyte.
By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved. This ratio remains constant even if the absolute signal intensities fluctuate due to experimental variables.
Key Advantages of Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: Complex biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same chemical properties, it is affected by the matrix in the same way, allowing for accurate correction.
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The internal standard is lost to the same extent, preserving the analyte-to-internal standard ratio.
-
Improved Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument performance, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.
Quantitative Data Presentation
The impact of using a deuterated internal standard on the quality of analytical data is significant. The following tables summarize representative validation data for an LC-MS/MS method for the quantification of a small molecule analyte in human plasma, demonstrating the improved performance when a deuterated internal standard is employed.
Table 1: Comparison of Method Precision with and without a Deuterated Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) without Internal Standard | Precision (%CV) with Deuterated Internal Standard |
| Low QC | 5 | 18.5 | 4.2 |
| Medium QC | 50 | 15.2 | 3.1 |
| High QC | 500 | 12.8 | 2.5 |
Table 2: Comparison of Method Accuracy with and without a Deuterated Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) without Internal Standard | Accuracy (% Bias) with Deuterated Internal Standard |
| Low QC | 5 | -22.3 | -3.5 |
| Medium QC | 50 | -18.7 | -1.8 |
| High QC | 500 | -14.1 | 1.2 |
Note: The data presented in these tables are representative examples to illustrate the principle and may not reflect the exact performance of a specific MCPP assay.
Experimental Protocols
The following is a detailed methodology for the quantification of m-chlorophenylpiperazine (mCPP) in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
mCPP: Precursor ion (Q1) m/z 197.1 → Product ion (Q3) m/z 152.1
-
This compound (IS): Precursor ion (Q1) m/z 231.7 → Product ion (Q3) m/z 152.1
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of mCPP using this compound as an internal standard.
Caption: Experimental workflow for the quantification of mCPP.
Signaling Pathway of m-Chlorophenylpiperazine (mCPP)
m-Chlorophenylpiperazine (mCPP) is known to interact with the serotonergic system in the brain. It acts as a non-selective serotonin receptor agonist and also has an affinity for the serotonin transporter (SERT). The following diagram illustrates the primary interactions of mCPP at a serotonergic synapse.
Caption: mCPP interaction with the serotonergic system.
Conclusion
The use of deuterated internal standards, such as this compound, is an indispensable tool in modern bioanalysis. Its mechanism of action, rooted in the principles of isotope dilution, provides a robust means to correct for the inherent variability of analytical procedures. By mimicking the behavior of the analyte throughout the entire workflow, from sample preparation to detection, this compound ensures the highest level of accuracy and precision in the quantification of m-chlorophenylpiperazine. This technical guide has provided a comprehensive overview of the theoretical underpinnings, practical applications, and tangible benefits of employing this gold-standard approach in quantitative mass spectrometry. For researchers and drug development professionals, the adoption of such methodologies is crucial for generating reliable data that can withstand the rigors of scientific and regulatory scrutiny.
The Gold Standard: A Technical Guide to the Application of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the theory and application of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. This document will delve into the core principles, showcase the significant advantages through quantitative data, and provide detailed experimental protocols for key applications.
The Core Principle: Isotope Dilution Mass Spectrometry
Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] The fundamental principle behind their use is Isotope Dilution Mass Spectrometry (IDMS).[3] In this technique, a known quantity of the deuterated standard is introduced to the sample at the earliest stage of the analytical workflow, typically before extraction and cleanup.[3] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[4] However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the analyte to the deuterated internal standard, it is possible to correct for variations in sample extraction, matrix effects, and instrument response.
Key Advantages of Deuterated Standards
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.
-
Mitigation of Matrix Effects : A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability : Losses of the analyte during sample preparation steps such as protein precipitation or solid-phase extraction are effectively corrected for, as the deuterated standard will be lost in the same proportion.
-
Compensation for Instrumental Variability : Deuterated standards also correct for variations in injection volume and instrument response, ensuring high precision and reproducibility.
The following diagram illustrates the general workflow for quantitative analysis using a deuterated standard.
The logical relationship below illustrates how deuterated standards mitigate matrix effects.
Quantitative Data Summary
The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.
Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards
| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%CV) | Reference |
| Kahalalide F | Structural Analog | Biological Matrix | Deviated Significantly from 100% | Higher | |
| Kahalalide F | Deuterated | Biological Matrix | Not Significantly Different from 100% | Lower | |
| Sirolimus | Structural Analog (DMR) | Whole Blood | - | 7.6 - 9.7 | |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | - | 2.7 - 5.7 |
Table 2: Quantitative Analysis of Pesticides in Cannabis Matrices with and without Deuterated Internal Standards
| Quality Control Level | Internal Standard | Accuracy (%) | RSD (%) |
| Low, Mid, High | Without | Differed by >60% | >50% |
| Low, Mid, High | With Deuterated Analogs | Within 25% | <20% |
| Data adapted from a study on pesticide analysis in different cannabis matrices. |
Applications in Diverse Fields
Deuterated standards are indispensable in various scientific disciplines requiring high-quality quantitative data.
-
Drug Development and Clinical Research : In pharmaceutical development, these standards are crucial for pharmacokinetic (PK) studies, bioequivalence studies, and therapeutic drug monitoring. They ensure the reliability of data submitted to regulatory agencies like the FDA and EMA. In clinical diagnostics, they are used for the accurate measurement of biomarkers, hormones, and drugs in patient samples.
-
Environmental Analysis : The accurate quantification of pollutants such as pesticides, polycyclic aromatic hydrocarbons (PAHs), and volatile organic compounds (VOCs) in complex environmental matrices like water, soil, and air is critical for environmental monitoring and regulatory compliance. Deuterated standards are essential for achieving the required accuracy and precision in these analyses.
-
Metabolic Studies : Deuterated compounds are used to trace metabolic pathways and determine metabolic flux. By introducing a deuterated substrate, researchers can follow its conversion to various metabolites, providing insights into biochemical processes.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.
5.1. Protocol 1: Quantitative Analysis of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.
-
Sample Preparation (Protein Precipitation) :
-
Thaw whole blood samples and internal standard working solutions at room temperature.
-
To 50 µL of the whole blood sample, add the deuterated internal standard solution.
-
Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography :
-
Column : A suitable C18 column.
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Type : Selected Reaction Monitoring (SRM).
-
SRM Transitions : Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
-
-
Data Analysis :
-
Integrate the peak areas for each analyte and its deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
5.2. Protocol 2: Analysis of Contaminants in Environmental Water Samples using Solid-Phase Extraction (SPE) and GC-MS
This protocol is a generalized procedure for the analysis of various organic pollutants in water.
-
Sample Preparation (Solid-Phase Extraction) :
-
Add a known amount of the deuterated internal standard mixture to the water sample.
-
Conditioning : Condition the SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.
-
Sample Loading : Pass the water sample through the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interferences.
-
Elution : Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis :
-
Gas Chromatography :
-
Column : A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Temperature Program : An optimized temperature gradient to separate the compounds of interest.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI).
-
Scan Type : Selected Ion Monitoring (SIM) or full scan, depending on the application.
-
-
-
Data Analysis :
-
Integrate the peak areas for the characteristic ions of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio.
-
Quantify the analyte concentration using a calibration curve prepared in a similar manner.
-
Practical Considerations for Using Deuterated Standards
-
Isotopic Purity : It is crucial to use deuterated standards with high isotopic purity to avoid interference with the quantification of the native analyte, especially at low concentrations.
-
Position of Deuterium Labels : Deuterium atoms should be placed on a chemically stable part of the molecule to prevent H-D exchange with the solvent or during sample processing. Labeling at exchangeable sites like hydroxyl (-OH) or amino (-NH2) groups should be avoided.
-
Number of Deuterium Atoms : A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure a mass difference that prevents interference from the natural isotopic abundance of the analyte.
-
Co-elution : Ideally, the deuterated standard should co-elute with the analyte. Significant chromatographic separation can lead to differential matrix effects and compromise the accuracy of quantification.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly in complex matrices. A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in research and regulated environments.
References
Quantitative Analysis Through Isotopic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling in Quantitative Analysis
Isotopic labeling is a powerful technique used to track molecules through a system, enabling precise and accurate quantification of changes in their abundance. In life sciences, this methodology has become indispensable for quantitative proteomics, metabolomics, and drug development.[1][2] By replacing atoms in a molecule with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can create a "mass tag" that allows for the differentiation of molecules from different samples when analyzed by mass spectrometry (MS).[1] This guide provides an in-depth overview of common isotopic labeling strategies, their experimental protocols, and their application in quantitative analysis, particularly in the context of cellular signaling pathways.
The core principle of isotopic labeling for quantitative analysis lies in the creation of an internal standard that is chemically identical to the analyte of interest but has a different mass.[3][4] This allows for the precise measurement of the relative or absolute abundance of molecules between samples, as the ratio of the heavy (labeled) to light (unlabeled) forms can be accurately determined by mass spectrometry. This approach minimizes experimental variability that can be introduced during sample preparation and analysis.
Core Isotopic Labeling Strategies
Several isotopic labeling strategies have been developed, each with its own advantages and applications. These can be broadly categorized into metabolic labeling, chemical labeling, and enzymatic labeling.
-
Metabolic Labeling: In this approach, cells are cultured in media containing stable isotope-labeled amino acids or other essential nutrients. These labeled precursors are incorporated into newly synthesized proteins, effectively labeling the entire proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.
-
Chemical Labeling: This method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from cells or tissues. Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques. These reagents have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed analysis of several samples simultaneously.
-
Absolute Quantification (AQUA): For determining the absolute concentration of a specific protein, the AQUA strategy is employed. This method utilizes a synthetic, stable isotope-labeled peptide that corresponds to a unique peptide of the target protein as an internal standard. By adding a known amount of the AQUA peptide to a sample, the absolute quantity of the endogenous protein can be determined through mass spectrometry.
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and accurate method for in vivo metabolic labeling. It involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (commonly lysine and arginine).
Protocol:
-
Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine). Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Once fully labeled, the cells can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: After treatment, the "light" and "heavy" cell populations are harvested and lysed. Protein concentrations are determined for each lysate.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptides, and the ratio of their signal intensities is used to determine the relative abundance of the proteins.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).
Protocol:
-
Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then denatured, reduced, alkylated, and digested into peptides using trypsin.
-
Peptide Labeling: Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent. The reagents react with the primary amines of the peptides.
-
Sample Pooling: The labeled peptide samples are then combined into a single mixture.
-
Fractionation and Cleanup: The pooled peptide mixture is often fractionated by liquid chromatography to reduce sample complexity. The fractions are then desalted before MS analysis.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by tandem mass spectrometry. In the MS1 scan, the isobarically labeled peptides appear as a single peak. Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities are used to quantify the peptides and, consequently, the proteins from which they originated.
Absolute Quantification (AQUA)
The AQUA method provides absolute quantification of a target protein by using a synthetic, stable isotope-labeled peptide as an internal standard.
Protocol:
-
AQUA Peptide Selection and Synthesis: A unique peptide from the target protein is selected. A synthetic version of this peptide is created with at least one stable isotope-labeled amino acid.
-
Sample Preparation: The protein sample is prepared, and a known amount of the AQUA peptide is spiked into the sample.
-
Protein Digestion: The sample is then subjected to enzymatic digestion to generate peptides.
-
Mass Spectrometry Analysis: The sample is analyzed by LC-MS/MS using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The mass spectrometer is programmed to specifically detect and quantify both the native peptide and the heavy AQUA peptide.
-
Quantification: The absolute quantity of the native peptide, and thus the protein, is determined by comparing its signal intensity to that of the known amount of the spiked-in AQUA peptide.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of the major isotopic labeling techniques.
| Feature | SILAC | iTRAQ | TMT | AQUA |
| Labeling Type | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) | Spiked-in Peptide |
| Quantification | Relative | Relative | Relative | Absolute |
| Multiplexing | Typically 2-3 plex | 4-plex, 8-plex | 6-plex, 10-plex, 16-plex | Not applicable |
| Accuracy | High | Good | Good | Very High |
| Precision | High | Good | Good | Very High |
| Applicability | Cell culture | Any sample type | Any sample type | Specific target proteins |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts for generating such diagrams.
General Isotopic Labeling Workflow
This diagram illustrates the general workflow for quantitative proteomics using isotopic labeling.
Caption: General workflow for quantitative analysis using isotopic labeling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often studied using quantitative proteomics to understand its dysregulation in diseases like cancer. SILAC-based proteomics has been instrumental in identifying changes in protein phosphorylation and interaction networks upon EGF stimulation.
Caption: Simplified EGFR signaling pathway often studied by quantitative proteomics.
Insulin Signaling Pathway
Quantitative proteomics, particularly using iTRAQ, has been applied to investigate the insulin signaling pathway to understand the molecular mechanisms of insulin resistance in diseases like diabetes.
Caption: Key components of the insulin signaling pathway analyzed by iTRAQ.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. TMT-based quantitative proteomics has been used to identify changes in the mTOR pathway in response to various stimuli, including in the context of drug resistance in cancer.
Caption: Simplified mTOR signaling pathway investigated using TMT proteomics.
Conclusion
Isotopic labeling techniques are fundamental tools in modern quantitative analysis, providing researchers with the ability to accurately measure changes in the proteome and other biomolecules. From the in vivo metabolic labeling of SILAC to the multiplexing capabilities of iTRAQ and TMT, and the precise absolute quantification of the AQUA method, these approaches offer a versatile toolkit for addressing a wide range of biological questions. As mass spectrometry technology continues to advance, the sensitivity, accuracy, and throughput of these methods will undoubtedly improve, further expanding their role in basic research, drug development, and clinical diagnostics.
References
An In-depth Technical Guide to the Mass Spectrum of MCPP Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of MCPP (Mecoprop) methyl ester-d3. Due to the limited availability of experimental mass spectra for this specific deuterated standard, this guide presents a theoretical fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of similar phenoxypropanoate esters. MCPP methyl ester-d3 is commonly used as an internal standard in the quantitative analysis of the herbicide MCPP by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Chemical Structure and Properties
-
Chemical Name: Methyl 2-(4-chloro-2-methylphenoxy)propanoate-d3
-
Chemical Formula: C₁₁H₁₀D₃ClO₃
-
Molecular Weight: 231.7 g/mol
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of this compound. The fragmentation is predicted based on the structure of its non-deuterated analog, MCPP methyl ester. The deuterium atoms are located on the methyl group of the ester, which will influence the mass-to-charge ratio (m/z) of fragments containing this group.
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 231 | [M]⁺• (Molecular Ion) | Ionization of the this compound molecule. |
| 171 | [C₈H₈ClO₂]⁺ | α-cleavage with loss of the deuterated methoxycarbonyl radical (•COOCD₃). |
| 141 | [C₇H₆Cl]⁺ | Cleavage of the ether bond and loss of the propanoate group. |
| 113 | [C₆H₄Cl]⁺ | Fragmentation of the chloromethylphenoxy group. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the aromatic ring (less likely but possible). |
| 62 | [CD₃O=C=O]⁺ | α-cleavage with loss of the 2-(4-chloro-2-methylphenoxy)propyl radical. |
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI source is expected to proceed through several key pathways, primarily involving the ester group and the ether linkage. The initial ionization event creates a molecular ion radical cation ([M]⁺•) at m/z 231. The major fragmentation routes are predicted to be:
-
α-Cleavage: The bond between the carbonyl carbon and the ether oxygen can cleave, leading to the loss of the deuterated methoxycarbonyl radical (•COOCD₃) and the formation of a cation at m/z 171. Another α-cleavage can result in the loss of the substituted propyl group, forming an ion at m/z 62.
-
Ether Bond Cleavage: Scission of the bond between the aromatic ring and the ether oxygen can lead to the formation of a chloromethylphenoxy radical and a charged propanoate fragment, or vice versa, leading to the ion at m/z 141.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the quantitative analysis of MCPP using this compound as an internal standard. This protocol is a template and may require optimization for specific matrices and instrumentation.
4.1. Sample Preparation (QuEChERS Method)
-
Extraction: Homogenize 10 g of the sample (e.g., soil, water, food product) with 10 mL of acetonitrile.
-
Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Cleanup (d-SPE): Transfer an aliquot of the acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Final Extract: Vortex and centrifuge the d-SPE tube. The supernatant is the final extract for GC-MS analysis.
-
Internal Standard Spiking: Spike the final extract with a known concentration of this compound.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 25°C/min to 150°C, hold for 0 minutes.
-
Ramp: 5°C/min to 200°C, hold for 0 minutes.
-
Ramp: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
MCPP: Monitor characteristic ions (e.g., m/z 141, 199, 228).
-
This compound: Monitor characteristic ions (e.g., m/z 141, 171, 231).
-
Caption: General experimental workflow for MCPP analysis.
Conclusion
This guide provides a foundational understanding of the expected mass spectrum of this compound and a practical experimental protocol for its use as an internal standard. The predicted fragmentation pattern, centered around key cleavages of the ester and ether functionalities, offers a basis for developing robust quantitative methods. Researchers and scientists can utilize this information to effectively implement this compound in their analytical workflows for the sensitive and accurate determination of MCPP in various matrices.
Technical Guide to MCPP Methyl Ester-d3 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, technical specifications, and analytical applications of MCPP methyl ester-d3. This deuterated analog serves as a crucial internal standard for the precise quantification of the herbicide Mecoprop (MCPP) and its methyl ester derivative in various matrices. Its use is essential for researchers in environmental monitoring, food safety, and toxicology to achieve accurate and reproducible results in mass spectrometry-based analyses.
Commercial Availability and Suppliers
This compound and its parent compound, Mecoprop-d3, are available from several reputable suppliers of analytical standards. These compounds are typically offered in various formats, including neat (solid) form and as certified solutions in organic solvents. When selecting a supplier, researchers should consider the availability of a Certificate of Analysis (CoA) and the supplier's accreditation (e.g., ISO 17034) to ensure the quality and traceability of the standard.
Below is a summary of prominent commercial suppliers and their offerings.
| Supplier | Product Name | Catalog Number (Example) | Available Formats |
| LGC Standards | Mecoprop-methyl ester D3 (phenyl D3) 100 µg/mL in Acetone | DRE-XA14835100AC | Solution |
| Mecoprop-d3 | TRC-M203052 | Neat Solid (mg quantities) | |
| MedChemExpress | This compound | HY-144193S | Solid |
| Santa Cruz Biotechnology | Mecoprop-d3 | sc-212423 | Solid |
Note: Availability and catalog numbers are subject to change. Please consult the supplier's website for the most current information.
Technical and Chemical Data
Accurate quantification relies on well-characterized internal standards. The tables below summarize the key chemical and physical properties of this compound and the closely related Mecoprop-d3.
This compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀D₃ClO₃ | MedChemExpress |
| Molecular Weight | 231.69 g/mol | MedChemExpress[1][2] |
| CAS Number | Not explicitly listed for the methyl ester-d3 | - |
| Typical Format | Solid | MedChemExpress |
| Common Application | Internal standard for GC-MS or LC-MS analysis. | MedChemExpress |
Mecoprop-d3 (MCPP-d3 Acid Form)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈D₃ClO₃ | Santa Cruz Biotechnology |
| Molecular Weight | 217.66 g/mol | Santa Cruz Biotechnology |
| Accurate Mass | 217.0585 | LGC Standards |
| CAS Number | 352431-15-3 | Santa Cruz Biotechnology, LGC Standards |
| IUPAC Name | 2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | LGC Standards |
| Typical Formats | Neat Solid (Exact weight packaging available) | LGC Standards |
| Storage Temperature | +4°C | LGC Standards |
| Certifications | Products available under ISO/IEC 17025 and ISO 17034 accreditation. | LGC Standards |
Principles of Use as an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrant, and quality control. The use of a stable isotope-labeled standard like this compound is the gold standard in quantitative mass spectrometry for several reasons:
-
Compensates for Matrix Effects: It co-elutes chromatographically with the unlabeled analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer source.
-
Corrects for Procedural Errors: It accounts for analyte loss during sample preparation, extraction, and injection.
-
Improves Accuracy and Precision: By using the ratio of the analyte peak area to the IS peak area for quantification, variability is significantly reduced, leading to more reliable data.
Representative Experimental Protocol: Analysis of MCPP in Water
This section outlines a generalized methodology for the determination of MCPP in water samples using a deuterated internal standard, derivatization to the methyl ester, and subsequent GC-MS analysis. This protocol is a synthesis of standard methods for herbicide analysis.
Materials and Reagents
-
This compound or Mecoprop-d3
-
MCPP analytical standard
-
Methanol (HPLC grade)
-
Diethyl ether
-
Hexane
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., Diazomethane or Trimethylsilyldiazomethane)
-
Deionized water
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass containers.
-
Acidification: Acidify 100 mL of the water sample to a pH of <2 with concentrated HCl.
-
Internal Standard Spiking: Add a known amount of this compound (or Mecoprop-d3 if derivatizing in situ) solution in methanol to the sample.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a separatory funnel.
-
Extract the sample three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts.
-
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a volume of approximately 1 mL under a gentle stream of nitrogen.
Derivatization (Methylation)
-
Objective: To convert the MCPP acid (and Mecoprop-d3 if used) to its more volatile methyl ester for GC analysis. This step is crucial for achieving good chromatographic peak shape.
-
Procedure: Add the methylation agent (e.g., diazomethane solution) dropwise to the concentrated extract until a faint yellow color persists. Allow the reaction to proceed for 10 minutes.
-
Solvent Exchange: Carefully evaporate the derivatization solvent and exchange it with hexane to a final volume of 1 mL.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector: Splitless, 250°C
-
Oven Program: 60°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI), 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Example):
-
MCPP Methyl Ester: m/z (e.g., specific fragments)
-
This compound: m/z (corresponding fragments with +3 Da shift)
-
-
Quantification
-
Generate a calibration curve by plotting the peak area ratio (MCPP methyl ester / this compound) against the concentration of the MCPP standards.
-
Calculate the concentration of MCPP in the samples using the regression equation from the calibration curve.
Visualized Workflows
The following diagrams illustrate the key processes involved in using this compound as an internal standard.
References
MCPP Methyl Ester-d3: A Technical Guide to Safe Handling and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for MCPP methyl ester-d3. This compound is the deuterated form of MCPP methyl ester, a derivative of the herbicide Mecoprop. The primary application of this isotopically labeled compound is as an internal standard in analytical testing, particularly for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The introduction of deuterium atoms allows for precise quantification in complex matrices by differentiating the internal standard from the native analyte.
Chemical and Physical Properties
A summary of the available quantitative data for MCPP methyl ester is presented below. It is important to note that some variations in reported values exist in the literature.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₀D₃ClO₃ | N/A |
| Molecular Weight | 231.71 g/mol | N/A |
| CAS Number | Not available | N/A |
| Parent Compound CAS | 23844-56-6 (MCPP methyl ester) | [1] |
| Appearance | Colorless to light brown crystalline solid or liquid | [2] |
| Boiling Point | 97-98 °C at 0.7 Torr; ~294 °C at 760 Torr | [1][3] |
| Melting Point | 94-95 °C (for parent acid, MCPP) | |
| Density | ~1.172 g/cm³ (Predicted) | |
| Flash Point | 100.0 °C (212.0 °F) | |
| Solubility | Soluble in acetone, alcohol, benzene, diethyl ether, and ethyl acetate. |
Hazard Identification and Safety Precautions
Based on the hazard classifications of the parent compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended precautionary measures.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Prevention:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid release to the environment.
-
-
Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Collect spillage.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
-
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Handling:
-
Use this product only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Employ engineering controls to minimize exposure.
-
When not in use, keep containers tightly closed.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Follow the storage temperature recommendations provided by the supplier, which is typically at room temperature.
-
Experimental Protocols and Applications
This compound is primarily used as an internal standard for the quantification of MCPP and related phenoxy herbicides in various matrices, including environmental and biological samples. The use of a deuterated internal standard is a robust analytical technique that corrects for variations in sample preparation and instrument response.
Sample Preparation for GC-MS Analysis:
A generalized protocol for the extraction and derivatization of phenoxy herbicides from a water sample is outlined below. This protocol may need to be optimized based on the specific matrix and analytical instrumentation.
-
Sample Collection: Collect a representative sample (e.g., 500 mL of water).
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol or acetone) to the sample at the beginning of the extraction process.
-
Acidification: Adjust the pH of the water sample to ≤ 2 with a suitable acid (e.g., sulfuric acid) to protonate the acidic herbicides.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Derivatization (if analyzing the parent acid):
-
If the target analyte is the MCPP acid, a derivatization step to form the methyl ester is necessary for GC analysis. This can be achieved using reagents such as diazomethane or BF₃-methanol. Note: As this compound is already in the ester form, this step is for the non-esterified target analyte.
-
-
Final Volume Adjustment: Adjust the final volume of the extract to a precise volume (e.g., 1.0 mL) with the appropriate solvent. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
-
Injection: A typical injection volume is 1-2 µL in splitless mode.
-
Oven Temperature Program: An optimized temperature program is used to separate the analytes of interest.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification Ion: A specific ion for the target analyte (MCPP methyl ester).
-
Internal Standard Ion: A specific ion for this compound. The mass-to-charge ratio will be 3 units higher than the corresponding fragment of the non-deuterated standard.
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for handling and using this compound.
This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all users to consult the Safety Data Sheet provided by the supplier for the most accurate and detailed information and to always adhere to good laboratory practices.
References
Methodological & Application
Application Note: High-Throughput Analysis of Mecoprop (MCPP) in Environmental Water Samples by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Mecoprop (MCPP), a widely used phenoxy herbicide, in environmental water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates MCPP methyl ester-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined Solid Phase Extraction (SPE) protocol is detailed for sample preparation, allowing for effective analyte concentration and matrix interference removal. The described LC-MS/MS method is suitable for routine monitoring of MCPP in water sources and can be readily implemented in environmental testing laboratories.
Introduction
Mecoprop (MCPP) is a selective, post-emergence herbicide used to control broadleaf weeds in turf, ornamental, and agricultural settings. Due to its widespread use and mobility in soil, MCPP can contaminate surface and groundwater, posing a potential risk to aquatic ecosystems and human health. Consequently, regulatory bodies have established maximum residue limits for MCPP in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.
LC-MS/MS has become the preferred technique for the analysis of polar pesticides like MCPP due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for variations in sample preparation and potential matrix effects, leading to more accurate and precise quantification.[1] This application note provides a comprehensive protocol for the determination of MCPP in water, from sample collection and preparation to LC-MS/MS analysis and data interpretation.
Experimental Protocols
Materials and Reagents
-
Standards: MCPP and this compound analytical standards were of high purity (≥98%).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).
-
Reagents: Hydrochloric acid (HCl) for sample preservation.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH of 2-3 with concentrated HCl to prevent degradation of MCPP.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained MCPP and the internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
LC Gradient: A representative gradient is provided in the table below. This may require optimization based on the specific LC system and column used.
| Time (min) | %A | %B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 80 | 20 |
| 10.0 | 80 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The collision energy and other MS parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| MCPP | 213.0 | 141.0 | 100 |
| This compound | 230.1 | 141.0 | 100 |
Note on this compound MRM transition: The precursor ion is calculated based on the addition of a methyl group (-CH3) and the replacement of three hydrogen atoms with deuterium atoms to the MCPP molecule. The product ion is expected to be the same as that of MCPP, resulting from the loss of the deuterated methyl propionate group.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of MCPP. These values are compiled from various studies and represent expected performance.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/L[2] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
The presented data is a summary from literature and should be verified through in-house validation.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of MCPP in water.
Internal Standard Quantification Logic
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Spiking MCPP Methyl Ester-d3 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a widely used phenoxy acid herbicide for the control of broadleaf weeds. Monitoring its presence in environmental matrices such as water, soil, and sediment is crucial for assessing environmental fate and exposure risks. The analysis of MCPP often involves derivatization to its methyl ester form prior to gas chromatography (GC) analysis. To ensure the accuracy and reliability of these measurements, an internal standard is employed to correct for analyte losses during sample preparation and analysis, as well as to compensate for matrix effects.[1][2][3] MCPP methyl ester-d3 is the deuterated stable isotope-labeled internal standard of choice for this application, as its chemical and physical properties closely mimic those of the MCPP methyl ester analyte.[4][5]
This document provides a detailed protocol for the preparation of this compound spiking solutions and their application to water, soil, and sediment samples. The subsequent extraction and analysis should be performed according to established methods such as EPA Method 8151A or other validated procedures for chlorinated herbicides.
Principle
A known amount of this compound internal standard is added to the environmental sample at the beginning of the sample preparation process. The deuterated standard undergoes the same extraction, cleanup, and derivatization (if the native MCPP is being analyzed) steps as the native MCPP. By measuring the ratio of the native MCPP methyl ester to the deuterated this compound using a mass spectrometric detector (e.g., GC-MS), the concentration of MCPP in the original sample can be accurately determined, correcting for any procedural losses or matrix-induced variations.
Materials and Reagents
-
This compound standard: High purity (≥98%)
-
Solvents: Acetone, Methanol, Hexane (pesticide residue grade or equivalent)
-
Reagent Water: Deionized or distilled water, free of interfering substances
-
Sodium Sulfate: Anhydrous, granular (pre-baked at 400°C for 4 hours)
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, beakers, graduated cylinders (all meticulously cleaned and solvent-rinsed)
-
Analytical Balance: Capable of weighing to 0.1 mg
-
Vortex Mixer
-
Mechanical Shaker
-
Ultrasonic Bath/Probe Sonicator
Experimental Protocols
Preparation of this compound Stock and Spiking Solutions
-
Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the standard in acetone and bring to volume. Mix thoroughly.
-
Store the stock solution at ≤6°C in the dark. This solution should be stable for at least six months.
-
-
Intermediate Spiking Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.
-
Dilute to volume with acetone and mix thoroughly.
-
Store at ≤6°C in the dark.
-
-
Working Spiking Solution (e.g., 1 µg/mL):
-
Pipette 10 mL of the intermediate spiking solution into a 100 mL volumetric flask.
-
Dilute to volume with acetone and mix thoroughly.
-
This working solution is used to spike the environmental samples. Prepare fresh as needed or store at ≤6°C in the dark for a limited time. The concentration of the working solution may be adjusted based on the expected concentration of MCPP in the samples and the analytical instrument's sensitivity.
-
Spiking Protocol for Water Samples
-
Sample Collection: Collect water samples in clean glass bottles with PTFE-lined caps. Store at ≤6°C until extraction.
-
Spiking:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add a specific volume of the this compound working spiking solution to the water sample. For example, adding 100 µL of a 1 µg/mL solution will result in a concentration of 0.1 µg/L. The spiking level should be in the mid-range of the calibration curve.
-
Cap the separatory funnel and mix by inverting several times.
-
-
Equilibration: Allow the spiked sample to equilibrate for at least 15-30 minutes before proceeding with extraction.
-
Extraction: Proceed with the extraction procedure as outlined in the chosen analytical method (e.g., EPA Method 8151A).
Spiking Protocol for Soil and Sediment Samples
-
Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight or determine the moisture content of a separate subsample.
-
Homogenize the sample by sieving through a 2 mm sieve to remove large debris. Thoroughly mix the sieved sample using a quartering technique or a mechanical mixer.
-
-
Spiking:
-
Weigh approximately 10-30 g (dry weight equivalent) of the homogenized soil/sediment sample into a glass beaker or flask.
-
Add a specific volume of the this compound working spiking solution directly onto the soil/sediment. For example, adding 100 µL of a 1 µg/mL solution to a 10 g sample will result in a concentration of 10 µg/kg.
-
Thoroughly mix the spiked sample to ensure even distribution of the internal standard. This can be achieved by:
-
Mechanical Shaking: Shake the sample on a platform shaker for at least 1-2 hours.
-
Vortexing: For smaller samples, vortex at high speed for several minutes.
-
Ultrasonication: Place the sample in an ultrasonic bath for 15-30 minutes. This method is effective for disaggregating soil particles and enhancing the distribution of the standard.
-
-
-
Equilibration: Allow the spiked and homogenized sample to equilibrate for at least 2-4 hours, or overnight if practical, to allow for the interaction of the internal standard with the sample matrix. The optimal equilibration time may vary depending on the soil type and organic matter content.
-
Extraction: Proceed with the extraction procedure as outlined in the chosen analytical method (e.g., EPA Method 8151A).
Data Presentation
The following table summarizes typical quantitative data for the analysis of phenoxy acid herbicides using deuterated internal standards in environmental samples. These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix.
| Parameter | Water | Soil/Sediment | Reference |
| Spiking Concentration | 0.05 - 1.0 µg/L | 5 - 50 µg/kg | |
| Typical Recovery Rate | 70 - 120% | 65 - 135% | |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L | 0.1 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.003 - 0.3 µg/L | 0.3 - 3.0 µg/kg | |
| QC Acceptance Criteria (% Recovery) | 75 - 125% | 65 - 135% |
Quality Control
-
Method Blank: A clean matrix (reagent water or pre-baked sand) should be spiked with the this compound internal standard and carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with both the native MCPP and the this compound internal standard should be analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of native MCPP and the this compound internal standard and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standard Recovery: The recovery of this compound should be monitored for each sample. The acceptance criteria for the internal standard recovery are typically method-specific but generally fall within 50-150%. Consistent and reproducible recovery of the internal standard indicates a stable and reliable analytical process.
Visualization
Caption: Experimental workflow for spiking and analysis.
Caption: Quality control logical relationships.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Mecoprop (MCPP) in Soil and Water using Isotope Dilution GC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Mecoprop (MCPP), a common phenoxy acid herbicide, in soil and water matrices. The method utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope-labeled internal standard, MCPP methyl ester-d3, for accurate and precise quantification. Sample preparation involves solid-phase extraction (SPE) for water samples and solvent extraction for soil samples, followed by derivatization to their methyl esters. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level analysis of MCPP.
Introduction
Mecoprop (MCPP) is a widely used herbicide for the control of broadleaf weeds in agriculture and turf management. Its potential for environmental contamination of soil and water resources necessitates sensitive and accurate analytical methods for monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of acidic herbicides like MCPP by GC is challenging due to their low volatility and high polarity. Derivatization is required to convert them into more volatile forms, typically esters.[1][2][3]
To overcome matrix effects and ensure high accuracy and precision, this method employs an isotope dilution strategy using this compound as an internal standard. Stable isotope-labeled internal standards are the preferred choice as they closely mimic the chemical and physical behavior of the analyte of interest during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[4]
Experimental
Materials and Reagents
-
MCPP analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Methanol, HPLC grade
-
Dichloromethane, pesticide residue grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Diazomethane generating kit or Trimethylsilyldiazomethane (2.0 M in diethyl ether)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)
-
Nitrogen gas, high purity
Instrumentation
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of MCPP analytical standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock standard with methanol to achieve concentrations ranging from 1 to 200 µg/L. Spike each calibration standard with the internal standard to a final concentration of 50 µg/L.
Sample Preparation
Water Samples
-
Acidification: To a 100 mL water sample, add concentrated HCl to adjust the pH to ≤ 2.
-
Internal Standard Spiking: Spike the acidified sample with the this compound internal standard solution to a final concentration of 50 µg/L.
-
SPE Conditioning: Condition an SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water at pH ≤ 2.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard with 2 x 4 mL of dichloromethane.
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen.
Soil Samples
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the soil sample with the this compound internal standard solution to a final concentration of 50 µg/kg.
-
Extraction: Add 20 mL of a 1:1 mixture of methanol and dichloromethane. Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Collection: Decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process with another 20 mL of the solvent mixture.
-
Combine and Concentrate: Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen.
Derivatization (Methylation)
Caution: Diazomethane is explosive and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
To the 1 mL concentrated extract, add diazomethane solution dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the excess diazomethane by adding a few drops of 10% acetic acid in methanol until the yellow color disappears.
-
Evaporate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS/MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 180°C
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MCPP methyl ester | 228 | 141 | 15 |
| MCPP methyl ester | 228 | 113 | 20 |
| This compound | 231 | 144 | 15 |
Results and Discussion
Calibration and Linearity
The method demonstrated excellent linearity over the concentration range of 1-200 µg/L for MCPP. The coefficient of determination (R²) was typically ≥ 0.995.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | |
| Water | 0.5 µg/L |
| Soil | 1.0 µg/kg |
| Limit of Quantification (LOQ) | |
| Water | 1.5 µg/L |
| Soil | 3.0 µg/kg |
| Recovery (%) | |
| Water (spiked at 10 µg/L) | 92 ± 5 |
| Soil (spiked at 20 µg/kg) | 88 ± 7 |
| Precision (RSD, %) | |
| Intra-day (n=6) | < 5 |
| Inter-day (n=6) | < 8 |
The described method provides a reliable and sensitive approach for the quantification of MCPP in soil and water samples. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation. The method is suitable for routine environmental monitoring and research applications.
Visualizations
Caption: Experimental workflow for the quantification of MCPP.
Caption: Logical relationship for isotope dilution analysis.
References
Application Notes and Protocols for Pharmacokinetic Studies of Mecoprop (MCPP) using MCPP Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP), a widely used phenoxy herbicide, necessitates thorough pharmacokinetic evaluation to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing its potential toxicological impact.[1][2] This document provides a detailed protocol for conducting pharmacokinetic studies of MCPP in a rat model. The methodology employs a stable isotope-labeled internal standard, MCPP methyl ester-d3, for accurate quantification of MCPP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
The use of a deuterated internal standard like this compound is the gold standard in bioanalytical method development. It ensures high accuracy and precision by co-eluting with the analyte and compensating for variations in sample preparation, injection volume, and matrix effects during ionization. This compound, being chemically and physically similar to the analyte of interest (after hydrolysis of the ester or for simultaneous analysis), provides reliable quantification.
Experimental Protocols
In-Life Phase: Animal Dosing and Sample Collection
a. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
b. Dosing:
-
Test Article: Mecoprop (MCPP)
-
Formulation: Dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dose: A single oral gavage dose of 10 mg/kg.
-
Administration: Administer the dose via oral gavage using a suitable gavage needle.
c. Blood Sample Collection:
-
Time Points: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Anticoagulant: Use tubes containing K2EDTA.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
a. Materials and Reagents:
-
Mecoprop (MCPP) analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Rat plasma (blank)
b. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
c. LC-MS/MS Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 10% to 90% B over a short duration to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for MCPP.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both MCPP and this compound. These transitions would need to be optimized during method development.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the pharmacokinetic study of MCPP in rats.
Table 1: Mean Plasma Concentration-Time Profile of MCPP
| Time (hours) | Mean MCPP Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 150.2 | 25.1 |
| 1 | 450.8 | 60.5 |
| 2 | 890.1 | 110.2 |
| 4 | 750.5 | 95.3 |
| 6 | 520.3 | 70.8 |
| 8 | 310.6 | 45.2 |
| 12 | 120.9 | 20.7 |
| 24 | 15.4 | 5.1 |
Table 2: Key Pharmacokinetic Parameters of MCPP
| Parameter | Unit | Mean Value | Standard Deviation |
| Cmax (Maximum Concentration) | ng/mL | 910.4 | 120.6 |
| Tmax (Time to Cmax) | hours | 2.0 | 0.5 |
| AUC (0-t) (Area Under the Curve) | ngh/mL | 4500.7 | 550.3 |
| AUC (0-inf) | ngh/mL | 4650.1 | 580.9 |
| t1/2 (Elimination Half-life) | hours | 4.5 | 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 2.15 | 0.3 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 13.9 | 2.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of MCPP.
Potential Metabolic Pathway of Mecoprop (MCPP)
Caption: Postulated metabolic pathway of Mecoprop (MCPP).
References
Application Note: Quantitative Analysis of MCPP in Biological Matrices using Isotope Dilution Mass Spectrometry with MCPP Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a widely used phenoxy herbicide that requires sensitive and accurate quantification in biological and environmental samples for toxicological assessment, environmental monitoring, and pharmacokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2] This application note describes a detailed protocol for the quantitative analysis of MCPP in various biological matrices, such as serum, plasma, and urine, using MCPP methyl ester-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is the deuterium-labeled form of MCPP methyl ester and serves as an ideal internal standard for IDMS analysis.[3][4][5] Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical performance.
Experimental Protocols
Materials and Reagents
-
MCPP standard (analytical grade)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Zinc sulfate (for protein precipitation)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (serum, plasma, or urine)
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix.
Protein precipitation is a straightforward method for removing proteins from serum and plasma samples.
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or a solution containing zinc sulfate) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. For more complex matrices or to achieve lower detection limits, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
Solid Phase Extraction (SPE) is recommended for cleaner sample extracts and analyte concentration, leading to improved sensitivity.
-
To 1 mL of urine sample, add a known concentration of this compound internal standard solution.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 3 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is often suitable for phenoxy herbicides like MCPP.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for MCPP and this compound need to be determined by direct infusion of the standards.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of MCPP using isotope dilution mass spectrometry.
| Parameter | Value | Reference |
| Linearity Range | 1 - 50 µg/L | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.003 µg/L | |
| Limit of Quantification (LOQ) | 0.01 µg/L | |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Table 1: Typical Method Validation Parameters for MCPP Analysis.
| Matrix | Sample Preparation | Recovery (%) | Reference |
| Surface Water | Solid Phase Extraction | 70 - 120% | |
| Serum | Protein Precipitation | 76.6 - 84% |
Table 2: Analyte Recovery in Different Matrices.
Mandatory Visualizations
Experimental Workflow for MCPP Analysis in Serum/Plasma
Caption: Workflow for serum/plasma sample preparation and analysis.
Experimental Workflow for MCPP Analysis in Urine
Caption: Workflow for urine sample preparation and analysis.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Note: High-Throughput Analysis of MCPP in Food and Agricultural Samples Using MCPP Methyl Ester-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Mecoprop (MCPP), a widely used phenoxy herbicide, in various food and agricultural matrices. The method employs a stable isotope-labeled internal standard, MCPP methyl ester-d3, to ensure accuracy and precision. Sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This approach provides high-throughput capabilities and reliable quantification of MCPP residues at levels relevant to regulatory limits.
Introduction
Mecoprop (MCPP) is a selective, post-emergence herbicide used to control broadleaf weeds in cereals and grassland. Its potential presence in food commodities necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.
This application note provides a comprehensive protocol for the extraction and analysis of MCPP in challenging matrices like leafy greens, cereals, and soil, using this compound as the internal standard. The method is validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
Experimental Protocols
Materials and Reagents
-
Standards: MCPP analytical standard, this compound internal standard solution (100 µg/mL in acetonitrile).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, disodium citrate sesquihydrate.
-
Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous magnesium sulfate.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.
-
Internal Standard Spiking: Fortify the sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Seal the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transitions for MCPP and this compound are monitored.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| MCPP | 213.0 | 141.0 | 85.0 | -15 |
| This compound | 230.1 | 141.0 | 85.0 | -15 |
Table 2: Method Performance Data
| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) at 10 µg/kg | RSD (%) |
| Lettuce | >0.995 | 1.0 | 5.0 | 95 | <10 |
| Wheat | >0.998 | 2.0 | 10.0 | 92 | <15 |
| Soil | >0.996 | 0.5 | 2.5 | 98 | <10 |
Table 3: Matrix Effect Evaluation
| Matrix | Matrix Effect (%) |
| Lettuce | -15 |
| Wheat | -25 |
| Soil | -8 |
Visualization of Experimental Workflow
Caption: Workflow for MCPP analysis in food and agricultural samples.
Conclusion
The described method, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of MCPP in diverse food and agricultural matrices. The streamlined QuEChERS sample preparation protocol, combined with the selectivity and sensitivity of LC-MS/MS, ensures accurate results that meet regulatory requirements. This application note serves as a valuable resource for researchers and analytical scientists involved in pesticide residue testing.
References
Application of MCPP methyl ester-d3 in herbicide residue testing.
Application Note & Protocol
Introduction
Mecoprop (MCPP), a widely used phenoxy herbicide for the control of broadleaf weeds, requires sensitive and accurate monitoring in environmental matrices to ensure regulatory compliance and environmental safety. This application note describes a robust analytical method for the quantitative determination of MCPP residues in soil and water samples. The method utilizes a stable isotope-labeled internal standard, MCPP methyl ester-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4][5] this compound, with its similar chemical and physical properties to the native analyte, co-elutes chromatographically but is differentiated by its mass-to-charge ratio in the mass spectrometer, making it an ideal internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample prior to extraction and cleanup. The sample is then extracted, and the extract is analyzed by LC-MS/MS. The ratio of the signal response of the native MCPP to the isotopically labeled internal standard is used to calculate the concentration of MCPP in the original sample. This approach effectively compensates for any analyte losses during sample processing and any suppression or enhancement of the signal during ionization in the mass spectrometer.
Materials and Reagents
-
MCPP analytical standard
-
This compound (phenyl d3) internal standard solution (e.g., 100 µg/mL in acetone)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
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Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)
Experimental Protocols
Sample Preparation
Water Samples:
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 2-3 with formic acid.
-
Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
Add 9 mL of acidified water (pH 2-3) to the extract.
-
Proceed with the SPE cleanup as described for water samples (steps 3-9).
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MCPP: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
-
Data Presentation
The following table summarizes the typical performance data for the analysis of MCPP using this compound as an internal standard. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.01 µg/L | 0.1 µg/kg |
| Limit of Quantitation (LOQ) | 0.03 µg/L | 0.3 µg/kg |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Precision (RSD %) | < 10% | < 15% |
Visualizations
Caption: Experimental workflow for MCPP residue analysis.
Caption: Role of the internal standard in quantification.
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the determination of MCPP residues in environmental samples. The isotope dilution approach effectively mitigates matrix effects and procedural errors, leading to robust and defensible analytical data. This method is suitable for routine monitoring of MCPP in both water and soil matrices, aiding in environmental risk assessment and regulatory compliance.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape of MCPP methyl ester-d3 in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of MCPP methyl ester-d3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
A1: Poor peak shape in the analysis of this compound can stem from a variety of factors related to chemical interactions, the chromatographic system, and the analytical method. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] Deviations from this shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analysis by affecting peak integration and resolution.[1]
Common causes are broadly categorized as:
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Chemical Interactions: Unwanted interactions between this compound and the stationary phase, such as with residual silanol groups on silica-based columns, can lead to peak tailing.[3][4]
-
Column Issues: Problems like column overload, contamination, degradation of the stationary phase, or physical deformations like voids or blocked frits are frequent culprits.
-
Method Parameters: An inappropriate mobile phase pH, incorrect solvent for sample dissolution, or excessive extra-column volume can all lead to peak distortion.
-
Deuterated Compound Effects: As a deuterated internal standard, this compound may elute slightly earlier than its non-deuterated analog, a phenomenon known as a chromatographic shift. While this doesn't directly cause poor peak shape for the standard itself, it can lead to differential matrix effects if co-elution with the target analyte is not complete, impacting quantification.
The first step in troubleshooting is to observe whether the peak shape change affects all peaks or only the this compound peak. If all peaks are distorted, the issue likely lies with the system (e.g., a blocked frit or extra-column volume), whereas if only a single peak is affected, the cause is more likely related to specific chemical interactions.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing, an asymmetrical peak with a trailing edge that extends out, is one of the most common chromatographic problems. This issue can decrease resolution, reduce sensitivity, and lead to inaccurate quantification.
The primary causes for peak tailing of a relatively neutral compound like a methyl ester are often related to secondary interactions with the stationary phase or system issues.
Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Use a modern, end-capped column to minimize available silanol groups. Lower the mobile phase pH to <3 to keep silanol groups protonated and less active. Add a mobile phase modifier like 0.1% formic acid. |
| Column Overload | Reduce the sample concentration by diluting the sample or decrease the injection volume. If necessary, switch to a column with a higher loading capacity (e.g., wider diameter or larger pore size). |
| Column Contamination/Degradation | If a guard column is used, remove it and re-inject. If the peak shape improves, replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it's old (>500 injections). |
| Extra-Column Volume (Dead Volume) | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector. Ensure all fittings are properly connected. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. |
Logical Workflow for Troubleshooting Peak Tailing
Caption: A workflow diagram for diagnosing the cause of peak tailing.
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting is an asymmetrical peak where the front part is broader than the back part. This distortion suggests that some molecules of the analyte are moving through the column faster than the main band.
Troubleshooting Peak Fronting
| Potential Cause | Recommended Solution(s) |
| Column Overload | This is the most common cause of fronting. The stationary phase becomes saturated, and excess analyte molecules travel with the mobile phase velocity. Reduce the injected sample mass by either lowering the concentration or the injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will not focus properly at the column head, leading to fronting. Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation / Collapse | A physical collapse of the column packing bed can create a void, leading to peak distortion, which can sometimes manifest as fronting. This is less common with modern columns but can happen under harsh pH or high-pressure conditions. In this case, the column must be replaced. |
Experimental Protocol: Sample Diluent and Load Study
Objective: To determine if column overload is the cause of peak fronting.
Methodology:
-
Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration typically analyzed.
-
Serial Dilution: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the mobile phase as the diluent.
-
Inject and Analyze: Inject a constant volume of each dilution, starting from the most dilute and moving to the most concentrated.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the peak shape improves from fronting to symmetrical as the concentration decreases, column overload is confirmed as the cause.
-
Determine Optimal Load: Identify the highest concentration that provides a symmetrical peak shape. This will be the upper limit for your sample load on the column.
Q4: Why is my this compound peak splitting into two or more peaks?
A4: Peak splitting, where a single compound appears as a "twin" or "shouldered" peak, indicates that the sample band is being divided into two or more paths as it enters or travels through the column.
Troubleshooting Peak Splitting
| Potential Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | Particulates from the sample or system can clog the inlet frit, causing an uneven distribution of the sample onto the column. Reverse the column and flush it to waste. If this doesn't work, the frit or the entire column may need to be replaced. |
| Column Void / Channel | A void or channel in the packing material at the head of the column can split the sample flow path. This requires column replacement. |
| Sample Solvent Incompatibility | Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column inlet. Prepare the sample in the mobile phase. |
| Injector Malfunction | A scratched injector rotor seal can cause a portion of the sample to be injected prematurely, leading to a split peak. This requires injector maintenance. |
Logical Workflow for Troubleshooting Peak Splitting
Caption: A workflow diagram for diagnosing the cause of peak splitting.
Q5: Are there specific issues related to this compound being a deuterated compound that could affect my analysis?
A5: Yes, while deuterated standards are excellent for quantitative analysis, there are specific considerations.
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's polarity. This can lead to a separation between this compound and any non-deuterated MCPP methyl ester that may be present as an impurity.
-
Differential Matrix Effects: The primary purpose of a deuterated internal standard is to compensate for matrix effects (ion suppression or enhancement). This compensation is only effective if the standard and the analyte co-elute perfectly, ensuring they experience the same matrix effects at the same time. If the chromatographic shift causes even partial separation, the standard and analyte may experience different levels of ion suppression, leading to inaccurate and imprecise quantification.
-
Isotopic Exchange: The stability of the deuterium labels is crucial. This compound has deuterium on the methyl group, which is generally stable. However, it's important to be aware that deuterium atoms can sometimes be replaced by hydrogen from the solvent or matrix, especially under acidic or basic conditions or at high temperatures in the mass spectrometer source. This "back-exchange" can compromise results.
Best Practices for Using this compound
-
Verify Co-elution: Always overlay the chromatograms of the analyte and the this compound standard to confirm they are co-eluting.
-
Adjust Chromatography if Needed: If a separation is observed, consider adjusting the chromatographic method to achieve co-elution. This could involve using a column with slightly lower resolving power or modifying the mobile phase gradient.
-
Control pH: Maintain a neutral pH for samples and mobile phases where possible to minimize the risk of isotopic exchange.
-
Check Purity: Ensure the isotopic and chemical purity of the standard is high (typically ≥98% and >99% respectively) to avoid inaccurate results.
References
Technical Support Center: MCPP Methyl Ester-d3 & Ion Suppression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing MCPP methyl ester-d3 to address ion suppression effects in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix (e.g., salts, proteins, lipids).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][4] Even with the selectivity of tandem mass spectrometry (MS-MS), ion suppression remains a significant issue because it occurs during the initial ionization process.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. The most effective way to compensate for ion suppression is to use a SIL internal standard that co-elutes with the analyte of interest. Since this compound is structurally and chromatographically very similar to the unlabeled MCPP methyl ester, it experiences the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in signal intensity caused by matrix effects.
Q3: Can using this compound completely eliminate ion suppression?
A3: No, this compound does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a tool to compensate for its effects. The underlying causes of ion suppression, such as co-eluting matrix components, are still present. The use of a SIL internal standard allows for the normalization of the analyte's response, thereby correcting for the signal loss.
Q4: What are the common sources of ion suppression in biological samples?
A4: Ion suppression in biological samples can originate from a variety of endogenous and exogenous sources.
-
Endogenous components include salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in matrices like plasma, urine, or tissue homogenates.
-
Exogenous substances can be introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.
Troubleshooting Guide
Q1: My analyte signal is significantly lower in matrix samples compared to neat standards, even when using this compound. What could be the issue?
A1: This indicates that significant ion suppression is occurring. While this compound is designed to track and correct for this, severe suppression can still lead to issues. Here's a step-by-step guide to troubleshoot:
-
Step 1: Confirm Co-elution: Ensure that the retention times of your analyte and this compound are as close as possible. Even slight chromatographic shifts between the analyte and the SIL internal standard can lead to different degrees of ion suppression, affecting the accuracy of your results.
-
Step 2: Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
Step 3: Optimize Chromatography: Modify your chromatographic method to separate the analyte from the ion-suppressing region. You can try adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry (e.g., phenyl-hexyl instead of C18).
-
Step 4: Reduce Matrix Load: If possible, dilute your sample or inject a smaller volume. This reduces the number of interfering species introduced into the mass spectrometer.
Q2: I am observing inconsistent results (poor precision) across my sample batch. Could ion suppression be the cause?
A2: Yes, variability in the composition of the matrix between different samples can lead to varying degrees of ion suppression, which in turn results in poor precision.
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Action: Perform a matrix effect assessment to understand the variability. Analyze samples from different lots or individuals to see if the degree of ion suppression is consistent. If not, improving the sample cleanup procedure is crucial for developing a robust method.
Q3: How can I visually identify the regions of ion suppression in my chromatogram?
A3: A post-column infusion (PCI) experiment is the standard method to qualitatively identify where ion suppression occurs during your chromatographic run.
-
Procedure: A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. You then inject a blank matrix extract. Any dip in the otherwise stable baseline signal of your analyte indicates the retention time at which interfering components are eluting and causing ion suppression. You should then adjust your chromatography to ensure your analyte and this compound do not elute in these zones.
Efficacy of Ion Suppression Mitigation Strategies
| Mitigation Strategy | Principle of Operation | General Effectiveness |
| Sample Preparation (SPE, LLE) | Removes interfering matrix components prior to injection. | High |
| Chromatographic Separation | Separates the analyte of interest from co-eluting, interfering compounds. | High |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Moderate (can compromise sensitivity) |
| Use of SIL Internal Standard (e.g., this compound) | Co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratio-based quantification. | High (for compensation, not elimination) |
| Modification of Mobile Phase | Alters the elution profile of interfering compounds. | Moderate |
| Reduction of Flow Rate (Nano-LC) | Smaller, more highly charged droplets are more tolerant to nonvolatile salts. | Moderate to High |
| Change of Ionization Mode (e.g., ESI to APCI) | Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI). | Moderate (analyte dependent) |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where ion suppression occurs in a given chromatographic method.
Materials:
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LC-MS/MS system
-
Syringe pump
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T-fitting
-
Standard solution of the analyte (e.g., MCPP methyl ester) in mobile phase
-
Prepared blank matrix extract (processed using your standard sample preparation method)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for your assay.
-
Place a T-fitting between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the analyte standard solution to the T-fitting, where it will mix with the eluent from the column.
-
-
Equilibration:
-
Begin the LC mobile phase flow and the syringe pump infusion.
-
Monitor the signal of the analyte's specific MRM transition until a stable, elevated baseline is achieved.
-
-
Injection and Analysis:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire duration of the chromatographic run, monitoring the analyte's signal.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. Any significant drop or dip in the stable baseline indicates a region where matrix components are eluting and causing ion suppression.
-
Compare the retention time of these suppression zones with the expected retention time of your analyte and this compound to assess the risk of signal suppression.
-
Protocol 2: Quantitative Assessment of Matrix Effect using this compound
Objective: To quantify the extent of ion suppression or enhancement for an analyte using its stable isotope-labeled internal standard.
Materials:
-
Analyte stock solution (e.g., MCPP methyl ester)
-
Internal standard stock solution (this compound)
-
Blank biological matrix
-
Reconstitution solvent/mobile phase
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, spike a known amount of the analyte and this compound into the reconstitution solvent. This sample represents the response without any matrix.
-
Set B (Post-Extraction Spike): Take a blank biological matrix and process it using your established sample preparation protocol. In the final, clean extract, spike the same amount of analyte and this compound as in Set A.
-
-
Analysis:
-
Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and this compound.
-
-
Calculation:
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Calculate the Internal Standard-Normalized Matrix Effect: IS-Normalized ME (%) = ((Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)) * 100
-
-
Data Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
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An ME value > 100% indicates ion enhancement.
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An IS-Normalized ME value close to 100% demonstrates that this compound is effectively compensating for the matrix effect.
-
Visualizations
Caption: Mechanism of Ion Suppression in an ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
How to resolve co-elution issues with MCPP methyl ester-d3.
This guide provides troubleshooting advice and answers to frequently asked questions regarding co-elution issues encountered during the analysis of MCPP methyl ester-d3, a deuterated internal standard commonly used in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
MCPP (Mecoprop) is a common herbicide. This compound is its deuterated form, often used as an internal standard (IS) in chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte (MCPP).
Q2: What is co-elution and how does it affect my results?
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic column and pass through the detector at the same time. This can lead to overlapping peaks, making accurate quantification difficult or impossible. If a compound co-elutes with this compound, it can interfere with the measurement of the internal standard, compromising the accuracy of the results for the target MCPP analyte.
Q3: I suspect a co-elution with my this compound internal standard. What are the initial signs?
Common indicators of a co-elution issue with your internal standard include:
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Poor Peak Shape: The peak for this compound may appear broad, asymmetrical, or have shoulders.
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Inconsistent IS Area: The peak area for the internal standard varies significantly across a batch of samples, especially between standards and matrix samples.
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Shifting Retention Time: The retention time of the internal standard is inconsistent.
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Unusual Mass Spectra: The mass spectrum for the this compound peak shows unexpected ions, suggesting the presence of another compound.
Troubleshooting Guide for Co-elution
If you suspect a co-elution with this compound, follow these systematic troubleshooting steps.
Step 1: Confirm the Co-elution
The first step is to confirm that the issue is indeed co-elution.
Experimental Protocol: Peak Purity Analysis
-
High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample using a high-resolution mass spectrometer. This can often distinguish between compounds with very similar mass-to-charge ratios (m/z).
-
Examine Mass Spectra: Carefully examine the mass spectrum across the entire peak of this compound.
-
Acquire spectra from the beginning, apex, and end of the peak.
-
A pure peak will have a consistent mass spectrum throughout.
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If an interfering compound is present, the relative abundance of certain ions will change across the peak.
-
-
Review Extracted Ion Chromatograms (EICs):
-
Generate EICs for the target ion of this compound and other potential ions observed in the mass spectrum.
-
If the peak shapes or retention times of the different EICs do not perfectly align, it confirms the presence of a co-eluting substance.
-
Table 1: Hypothetical Ion Profile for this compound Co-elution
| Ion (m/z) | Description | Observation | Implication |
|---|---|---|---|
| 232.08 | Molecular ion for this compound | Peak apex at 10.5 min | Target Compound |
| 144.04 | Common fragment for this compound | Peak apex at 10.5 min | Target Compound |
| 235.10 | Unknown ion | Peak apex at 10.6 min | Potential Co-elution |
Step 2: Methodical Troubleshooting Workflow
If co-elution is confirmed, the following workflow can guide you in resolving the issue. This often involves adjusting chromatographic parameters to improve separation.
Caption: Troubleshooting workflow for resolving co-elution issues.
Step 3: Detailed Experimental Protocols for Troubleshooting
A. Modifying the Temperature/Mobile Phase Gradient
A common first step is to alter the separation conditions to see if the compounds can be resolved.
Protocol: GC Oven Temperature Gradient Adjustment
-
Initial Method:
-
Start oven at 60°C, hold for 1 minute.
-
Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
-
Modified (Slower) Method:
-
Start oven at 60°C, hold for 1 minute.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.
-
Table 2: Example Impact of Slower GC Gradient on Retention Time (RT)
| Compound | RT with 20°C/min Ramp | RT with 10°C/min Ramp | Resolution |
|---|---|---|---|
| This compound | 10.50 min | 12.85 min | - |
| Interferent X | 10.52 min | 13.05 min | Improved |
B. Changing the Chromatographic Column
If modifying the method parameters is insufficient, the co-elution may be due to a fundamental lack of selectivity between the analytes and the column's stationary phase.
Protocol: Selecting an Alternative GC Column
-
Identify Current Column: Note the stationary phase of your current column (e.g., a standard non-polar DB-5ms).
-
Select Alternative Column: Choose a column with a different stationary phase chemistry to exploit different chemical interactions. A good alternative for polar herbicides like MCPP is a mid-polarity column (e.g., containing a cyanopropylphenyl phase).
-
Install and Condition: Install the new column according to the manufacturer's instructions.
-
Test: Analyze a standard containing this compound and a sample known to contain the interference to evaluate the separation.
C. Enhancing Sample Preparation
If the co-eluting substance is a matrix component, improving the sample cleanup procedure can remove the interference before analysis.
Protocol: Solid Phase Extraction (SPE) for Sample Cleanup
-
Select SPE Cartridge: Choose an SPE cartridge that retains the interferent while allowing MCPP to pass through, or vice-versa. For an acidic herbicide like MCPP, an anion exchange cartridge could be effective.
-
Develop Method:
-
Load: Load the sample extract onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute: Elute the target analyte (MCPP) with a stronger solvent.
-
-
Analyze: Analyze the cleaned extract and compare the chromatogram to the original, noting the reduction or elimination of the interfering peak.
Improving signal-to-noise ratio for MCPP methyl ester-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for MCPP methyl ester-d3 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio for my this compound internal standard?
A low S/N ratio for a deuterated internal standard like this compound can originate from several factors, which can be broadly categorized into sample-related, chromatography-related, and mass spectrometer-related issues. Common causes include:
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1]
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Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions.[1] This reduces the concentration of the fully deuterated standard.
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Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte (MCPP methyl ester) and the deuterated internal standard.[1] If this separation occurs in a region of the chromatogram with high matrix interference, the internal standard may experience a different degree of signal suppression than the analyte.
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Suboptimal Concentration: If the concentration of the internal standard is significantly lower than that of the analyte, its signal may be suppressed.
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Poor Ionization Efficiency: The choice of ionization technique and its parameters can greatly affect the signal intensity.[2]
Q2: Can the position of the deuterium labels on this compound affect its stability and signal?
Yes, the stability of the deuterium labels is crucial. If deuterium atoms are on exchangeable sites, such as on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can be replaced by protons from the solvent, a phenomenon known as back-exchange. This will decrease the signal of the deuterated standard and increase the signal of the unlabeled analyte.[3] It is preferable to use standards where deuterium atoms are on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.
Q3: My results show poor accuracy and precision even with a deuterated internal standard. What are the potential causes?
While deuterated internal standards significantly improve accuracy and precision, they are not a cure-all. Inaccurate or inconsistent results can stem from a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
A common reason for low S/N is ion suppression due to matrix effects.
Troubleshooting Steps:
-
Post-Extraction Spike Analysis:
-
Prepare two sets of samples. In Set A, spike the deuterated internal standard into a clean solvent (neat solution). In Set B, extract a blank matrix sample and then spike in the deuterated internal standard (post-extraction spike).
-
Analyze both sets using your LC-MS or GC-MS method.
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher, ion enhancement is occurring.
-
If the peak areas are comparable, the matrix has a minimal effect on the signal.
-
-
-
Solutions:
-
Improve Sample Cleanup: Employ more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thus minimizing their suppressive effects.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., change the column, mobile phase, or gradient profile) to separate the analyte and internal standard from the matrix components causing ion suppression.
-
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.
Troubleshooting Steps:
-
Evaluate Labeling Position: Whenever possible, use standards with deuterium atoms on stable, non-exchangeable positions. Avoid standards with deuterium on hydroxyl, amine, or carboxyl groups, as these are prone to exchange in protic solvents.
-
Control pH and Temperature: H/D exchange can be pH and temperature-dependent. Ensure that the pH and temperature of your sample and solvent are controlled throughout the sample preparation and analysis.
-
Use Aprotic Solvents: If possible, use aprotic solvents during sample preparation to minimize the source of protons for exchange.
Guide 3: Optimizing Mass Spectrometer Parameters
Incorrect mass spectrometer settings can lead to poor signal intensity.
Troubleshooting Steps:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.
-
Optimize Ionization Source Parameters: Experiment with different ionization source settings (e.g., gas flows, temperatures, voltages) to maximize the ionization efficiency for this compound.
-
Optimize MS/MS Parameters: For tandem mass spectrometry, optimize the collision energy for the specific precursor-to-product ion transition of this compound to achieve the strongest signal.
Data Presentation
Table 1: LC-MS/MS Parameters for Mecoprop (MCPP) Analysis
| Parameter | Setting |
| Precursor Ion (m/z) | 213 |
| Product Ion (m/z) | 141 |
| Collision Energy (V) | 12 |
| Ionization Mode | Negative Electrospray (ESI-) |
Source: Adapted from a study on phenoxyacetic and phenoxypropionic herbicides.
Table 2: Representative Recovery of Phenoxy Acid Herbicides Using Different Extraction Methods
| Extraction Method | Analyte | Recovery (%) | Relative Standard Deviation (%) |
| Soxhlet with Diethyl Ether & SPE Cleanup | Mecoprop | 82 - 93 | 3.2 - 19 |
| Modified QuEChERS | Chlorophenoxy Acids | 85 - 110 | < 15 |
Note: This table provides a general representation of recovery for phenoxy acid herbicides. Actual recoveries for this compound may vary depending on the specific matrix and experimental conditions. Data adapted from.
Experimental Protocols
Protocol 1: Sample Preparation using Modified QuEChERS
This protocol is a general guideline for the extraction of phenoxy acid herbicides from a solid matrix.
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Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of water and mix for 10 minutes to allow for hydration.
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Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the appropriate amount of this compound internal standard.
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Add the QuEChERS salts (e.g., magnesium sulfate and sodium chloride).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a clean tube.
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If necessary, perform a dispersive solid-phase extraction (d-SPE) cleanup step by adding the appropriate sorbent (e.g., PSA, C18) and repeating the shaking and centrifugation steps.
-
The final extract is ready for LC-MS/MS analysis.
Protocol 2: Derivatization to Methyl Ester (for GC-MS Analysis)
If starting with the MCPP acid, derivatization to the methyl ester is necessary for GC-MS analysis.
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To the dried extract containing the MCPP acid, add 1 mL of a sulfuric acid-methanol solution (e.g., 4% v/v H₂SO₄ in methanol).
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Tightly cap the reaction tube and flush with nitrogen gas to prevent oxidation.
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Heat the mixture at 80-85°C for 1 hour.
-
Allow the tube to cool to room temperature.
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Add 1 mL of deionized water and 1 mL of hexane to partition the MCPP methyl ester into the organic phase.
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Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the MCPP methyl ester to a GC vial for analysis.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: A general workflow for sample preparation and analysis.
References
Impact of matrix effects on MCPP methyl ester-d3 quantification.
Welcome to the technical support center for the quantification of MCPP methyl ester-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS quantification?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, often undetected, compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest (MCPP methyl ester). They co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of variations during sample preparation and ionization, thus improving the accuracy of quantification.
Q3: What are the common sources of matrix effects?
A3: Matrix effects can originate from various endogenous and exogenous components in the biological sample. Common sources include salts, lipids, phospholipids, proteins, and metabolites.[1] In some cases, components of the drug formulation vehicle can also contribute to matrix effects.
Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?
A4: A common method to quantitatively assess matrix effects is by comparing the peak response of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak response of the analyte in a pure solvent solution at the same concentration. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For a qualitative assessment, the post-column infusion technique can be employed to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory agencies like the FDA provide guidance on the evaluation of matrix effects during bioanalytical method validation. The guidance generally requires that the matrix effect be assessed to ensure it does not compromise the integrity of the analytical data. This often involves evaluating the analyte response in at least six different lots of the biological matrix to check for lot-to-lot variability. The precision of the results in the presence of the matrix should be within acceptable limits, typically a coefficient of variation (CV) of ≤15%.
Troubleshooting Guide
Issue 1: Poor Sensitivity or Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | This is a primary cause of low signal intensity. Improve sample clean-up to remove interfering matrix components. Consider switching from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Suboptimal MS Conditions | Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature), to enhance the signal for this compound. |
| Inefficient Extraction | Evaluate and optimize the extraction procedure to ensure high recovery of the internal standard from the matrix. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Ensure that the this compound internal standard is used consistently across all samples, calibrators, and quality controls to compensate for variability. If variability persists, a more rigorous sample clean-up is likely necessary. |
| Sample Preparation Inconsistency | Automate the sample preparation process if possible. If performed manually, ensure consistent timing, volumes, and techniques for all steps, particularly for SPE and LLE. |
| Chromatographic Co-elution | Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate this compound from the interfering matrix components. |
| Carryover | Implement a robust needle and injection port washing procedure between samples to prevent carryover from high-concentration samples to subsequent ones. |
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table illustrates the potential impact of different sample preparation techniques on the recovery and matrix effect for this compound in human plasma. (Note: This data is illustrative and may not represent actual experimental results).
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 80 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | < 10 |
| Solid-Phase Extraction (SPE) | 80 - 105 | 90 - 115 | < 5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
Objective: To quantitatively determine the matrix effect on this compound in a specific biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound standard solution
-
LC-MS/MS system
-
Appropriate solvents for sample preparation and chromatography
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank plasma from six different sources using the chosen sample preparation method (e.g., SPE). Spike the this compound standard into the extracted blank matrix at the same final concentration as Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the IS-Normalized Matrix Factor (if an analyte is also being measured):
-
This would involve a similar calculation for the analyte and then dividing the analyte MF by the internal standard MF.
-
-
Calculate the Coefficient of Variation (%CV):
-
Calculate the %CV of the peak areas for this compound across the six different plasma lots in Set B. A %CV of ≤15% is generally considered acceptable.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
Ensuring the stability of MCPP methyl ester-d3 in solution.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on ensuring the stability of MCPP methyl ester-d3 in solution. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock and working solutions of this compound?
A1: To minimize the risk of hydrolysis and deuterium-hydrogen (H/D) exchange, high-purity aprotic solvents are recommended for preparing solutions of this compound.[1] Suitable solvents include acetonitrile, methanol, and ethyl acetate.[1] The choice of solvent should also be compatible with your analytical methodology, such as LC-MS/MS.[1]
Q2: What are the ideal storage conditions for this compound solutions?
A2: For optimal stability, solutions of this compound should be stored in tightly sealed vials at low temperatures, typically 2-8°C for short-term storage and -20°C or colder for long-term storage.[1] It is also crucial to protect the solutions from light, especially if the compound is photosensitive.[1] Always refer to the manufacturer's Certificate of Analysis for specific storage instructions.
Q3: How can I verify the stability of my this compound solution?
A3: The stability of your this compound solution can be verified by performing a stability study. This involves analyzing the concentration of the standard in the solution at different time points and under various conditions (e.g., temperature, light exposure). A common approach is to use a validated chromatographic method, such as LC-MS/MS, to monitor the peak area or concentration of the standard over time. A significant decrease in the peak area may indicate degradation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The primary degradation pathway for this compound is likely hydrolysis of the methyl ester group, especially in the presence of acidic or basic conditions, which would result in the formation of MCPP-d3. Another potential issue is deuterium-hydrogen (H/D) exchange, where the deuterium atoms on the methyl group are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur in protic solvents or under certain pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable Internal Standard Response | Inconsistent pipetting when spiking the internal standard into samples. | Ensure pipettes are properly calibrated and use a consistent pipetting technique. |
| Matrix effects (ion suppression or enhancement). | Review your sample preparation procedure to ensure consistency. Consider further sample cleanup or a dilution of the sample extract. | |
| Degradation of the internal standard in the working solution. | Prepare fresh working solutions from a properly stored stock solution and re-analyze. | |
| Loss of Isotopic Purity (H/D Exchange) | Use of protic solvents or inappropriate pH. | Use high-purity aprotic solvents. Ensure the pH of the solution is neutral. |
| Improper storage leading to exposure to moisture. | Store solutions in tightly sealed vials with desiccant if necessary. | |
| Unexpected Peaks in Chromatogram | Degradation of this compound. | Analyze the sample by high-resolution mass spectrometry (HRMS) to identify potential degradation products, such as the hydrolyzed form (MCPP-d3). |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a common analytical solvent over a 24-hour period at room temperature.
Materials:
-
This compound
-
High-purity acetonitrile (ACN)
-
Calibrated pipettes
-
Autosampler vials
-
LC-MS/MS system
Methodology:
-
Prepare a 1 µg/mL working solution of this compound in acetonitrile.
-
Transfer aliquots of the working solution into three separate autosampler vials.
-
Immediately analyze the first aliquot (T=0) using a validated LC-MS/MS method.
-
Store the remaining two vials at room temperature (approximately 25°C) on a lab bench, exposed to ambient light.
-
Analyze the second aliquot at T=12 hours and the third aliquot at T=24 hours.
-
Compare the peak areas of this compound at each time point to the T=0 measurement.
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A decrease of more than 15% is generally considered significant.
| Time Point | Mean Peak Area (n=3) | % Initial Concentration |
| 0 hours | 1,500,000 | 100% |
| 12 hours | 1,485,000 | 99% |
| 24 hours | 1,450,000 | 96.7% |
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the long-term stability of this compound under accelerated degradation conditions.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile)
-
Acetonitrile, 0.1 M HCl, 0.1 M NaOH
-
Calibrated pipettes
-
Incubator or oven
-
LC-MS/MS system
Methodology:
-
Prepare three sets of working solutions (1 µg/mL) of this compound in:
-
Acetonitrile (neutral)
-
Acetonitrile with 0.1 M HCl (acidic)
-
Acetonitrile with 0.1 M NaOH (basic)
-
-
Analyze an initial sample from each set (T=0).
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Incubate the remaining vials at 40°C.
-
Analyze samples from each set at T=1 day, T=3 days, and T=7 days.
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Monitor for the appearance of the potential hydrolysis product (MCPP-d3) in addition to the parent compound.
Data Analysis: Quantify the concentration of this compound and any major degradation products at each time point.
| Condition | Time Point | This compound (% Remaining) | MCPP-d3 (% of Total) |
| Neutral | 0 days | 100% | 0% |
| 7 days | 98% | <1% | |
| Acidic (0.1 M HCl) | 0 days | 100% | 0% |
| 7 days | 85% | 14% | |
| Basic (0.1 M NaOH) | 0 days | 100% | 0% |
| 7 days | 65% | 33% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for variable this compound signal.
References
Correcting for isotopic impurity in MCPP methyl ester-d3.
Welcome to the Technical Support Center for the use of MCPP methyl ester-d3 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of MCPP methyl ester. It is primarily used as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of MCPP methyl ester in various biological and environmental samples.[1][2][3][4]
Q2: Why is it crucial to correct for isotopic impurity in this compound?
Commercially available deuterated standards like this compound are not 100% pure and contain small amounts of less-deuterated (d2, d1) and non-deuterated (d0) isotopologues. These impurities can contribute to the signal of the analyte (unlabeled MCPP methyl ester), leading to an overestimation of its concentration.[5] Therefore, correcting for these isotopic impurities is essential for accurate quantification.
Q3: What are the common isotopic impurities found in this compound?
The most common isotopic impurities in a d3-labeled standard are the d0, d1, and d2 species. The exact percentages of these impurities vary between different batches and manufacturers. It is crucial to refer to the Certificate of Analysis (CoA) provided with your standard for the specific isotopic distribution.
Q4: How can I determine the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques can resolve and quantify the relative abundances of the different isotopic species (d0, d1, d2, d3).
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You are observing higher than expected concentrations of your analyte, or your results are not reproducible across different batches of samples.
Possible Cause 1: Isotopic Impurity of the Internal Standard
The presence of unlabeled MCPP methyl ester (d0) in your this compound internal standard will contribute to the analyte signal, leading to artificially inflated results.
Solution:
-
Consult the Certificate of Analysis (CoA): The CoA for your this compound standard should provide the isotopic distribution, detailing the percentage of d0, d1, d2, and d3 species.
-
Perform Isotopic Purity Check: If the CoA is unavailable or if you suspect degradation, you can assess the isotopic purity by analyzing a neat solution of the internal standard by GC-MS or LC-MS.
-
Apply a Correction Factor: Use the isotopic distribution data to mathematically correct for the contribution of the d0 impurity to the analyte signal. A detailed protocol for this correction is provided below.
Possible Cause 2: Isotopic Exchange
Deuterium atoms on the methyl ester group can sometimes exchange with protons from the solvent or sample matrix, especially under certain pH and temperature conditions. This "back-exchange" converts the d3-standard into d2, d1, or d0 forms, leading to an underestimation of the internal standard signal and an overestimation of the analyte concentration.
Solution:
-
Solvent Selection: Use aprotic solvents where possible. If protic solvents like methanol or water are necessary, minimize the time the sample spends in these solvents before analysis.
-
pH Control: Maintain a neutral or slightly acidic pH, as extreme pH values can promote isotopic exchange.
-
Temperature Control: Keep samples and standards cool, preferably in a refrigerated autosampler, to minimize the rate of exchange.
-
Stability Assessment: Conduct an experiment to assess the stability of the deuterated standard in your sample matrix and solvent over time. Analyze a sample immediately after preparation (T=0) and then again after a period that mimics your typical sample analysis time. A significant decrease in the d3 signal and an increase in lower mass isotopologues would indicate exchange.
Quantitative Data and Correction Protocol
Representative Isotopic Distribution of this compound
The following table presents a hypothetical, yet typical, isotopic distribution for a commercial this compound standard. Note: Always refer to the Certificate of Analysis for your specific lot for accurate data.
| Isotopologue | Abbreviation | Mass-to-Charge (m/z) | Representative Abundance (%) |
| MCPP methyl ester | d0 | 228.05 | 0.5 |
| MCPP methyl ester-d1 | d1 | 229.06 | 1.5 |
| MCPP methyl ester-d2 | d2 | 230.06 | 3.0 |
| This compound | d3 | 231.07 | 95.0 |
Experimental Protocol: Correction for Isotopic Impurity
This protocol outlines the steps to correct for the contribution of isotopic impurities from the this compound internal standard to the analyte (MCPP methyl ester-d0) signal in a quantitative LC-MS/MS analysis.
1. Determine the Isotopic Distribution of the Internal Standard:
-
Analyze a pure, high-concentration solution of the this compound standard by LC-MS/MS.
-
Acquire data in full scan mode or by monitoring the specific m/z values for d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue to determine their relative abundances.
2. Calculate the Correction Factor:
The goal is to determine what percentage of the signal at the analyte's m/z (d0) is actually coming from the internal standard solution.
-
From the analysis of the pure internal standard, calculate the ratio of the d0 peak area to the d3 peak area.
-
Correction Factor (CF) = Area(d0) / Area(d3)
-
3. Apply the Correction to Sample Analysis:
During the analysis of your samples containing both the analyte and the internal standard:
-
Measure the peak area of the analyte (at the m/z of d0) and the peak area of the internal standard (at the m/z of d3).
-
Calculate the "true" analyte peak area by subtracting the contribution from the internal standard.
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * CF)
-
-
Use the "Corrected Analyte Area" to calculate the concentration of your analyte from your calibration curve.
Example Calculation:
-
From the pure standard analysis, let's say:
-
Area(d0) = 5,000
-
Area(d3) = 1,000,000
-
CF = 5,000 / 1,000,000 = 0.005
-
-
In a sample analysis:
-
Measured Analyte Area (d0) = 85,000
-
Measured IS Area (d3) = 980,000
-
-
Contribution from IS = 980,000 * 0.005 = 4,900
-
Corrected Analyte Area = 85,000 - 4,900 = 80,100
This corrected area should then be used for the final concentration calculation.
Visualizations
Caption: Workflow for correcting isotopic impurity in this compound.
Caption: Troubleshooting logic for inaccurate results with this compound.
References
Minimizing back-exchange of deuterium in MCPP methyl ester-d3.
Welcome to the technical support center for MCPP methyl ester-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the back-exchange of deuterium and ensuring the isotopic stability of this internal standard during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange in the context of this compound?
A1: Deuterium back-exchange refers to the unintended replacement of deuterium atoms on the trideuteromethyl (-OCD₃) group of the this compound molecule with hydrogen atoms from the surrounding environment. This typically occurs through reaction with protic solvents like water or methanol. The two primary chemical reactions responsible for this are hydrolysis and transesterification, which are catalyzed by the presence of acids or bases.[1][2][3] Loss of the deuterium label can compromise the accuracy of quantitative analyses where this compound is used as an internal standard.[4]
Q2: What are the most critical factors influencing the back-exchange of the d3-methyl group?
A2: The stability of the d3-methyl ester is primarily influenced by:
-
pH: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. The rate of exchange is generally at its minimum in the neutral to slightly acidic pH range (approximately pH 2-7).[5]
-
Solvent Composition: The presence of protic solvents, especially water and alcohols (like methanol or ethanol), provides a source of protons for exchange. Aprotic solvents should be used whenever possible if the intact ester is to be analyzed.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and transesterification reactions.
-
Presence of Catalysts: Strong acids, strong bases, and certain enzymes (esterases) can significantly increase the rate of back-exchange.
Q3: My analytical protocol requires the hydrolysis of MCPP methyl ester to MCPP acid. Is this considered back-exchange?
A3: Yes, this is a form of controlled, intentional "back-exchange" where 100% of the d3-methyl group is removed. In many standard environmental analysis methods for phenoxy herbicides, esters are deliberately hydrolyzed to their parent carboxylic acids to standardize the analyte before quantification. In this case, the goal is not to prevent back-exchange, but to ensure the hydrolysis reaction is complete and reproducible for all samples and standards.
Q4: Under what conditions should I store my this compound standard?
A4: To ensure long-term stability, the standard should be stored in a tightly sealed container, protected from moisture, at a low temperature (refer to the manufacturer's certificate of analysis, but typically ≤ -20°C). It is recommended to store it as a stock solution in a high-purity aprotic solvent such as acetonitrile, ethyl acetate, or hexane. Avoid aqueous or alcoholic stock solutions for long-term storage.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label When Analyzing the Intact Ester
This issue is characterized by a decrease in the mass-to-charge ratio (m/z) of the internal standard, or the appearance of a peak corresponding to the unlabeled MCPP methyl ester.
| Potential Cause | Troubleshooting Step |
| Acidic or Basic Conditions in Sample Preparation | Ensure all aqueous solutions used during sample extraction and preparation are buffered to a neutral or slightly acidic pH (4-7). Avoid strong acids or bases. |
| Presence of Protic Solvents | If possible, replace protic solvents (water, methanol, ethanol) in your sample preparation workflow with aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane). If a protic solvent is necessary, minimize the time the sample spends in that solvent and keep the temperature low. |
| Elevated Temperatures | Avoid heating samples for extended periods. If an evaporation step is necessary, use a gentle stream of nitrogen at room temperature or a centrifugal evaporator without heat. Keep samples cool throughout the process. |
| In-source Back-Exchange (Mass Spectrometry) | Back-exchange can sometimes occur in the heated electrospray ionization (ESI) or gas chromatography (GC) injection port if residual protic solvents are present. Ensure the mobile phase or carrier gas is dry and consider reducing the source/inlet temperature if feasible without compromising analytical performance. |
Issue 2: Incomplete or Variable Hydrolysis to MCPP Acid
This issue arises when a protocol requires conversion to the parent acid, and is indicated by poor reproducibility of the internal standard signal or the presence of both the ester and acid forms in the final extract.
| Potential Cause | Troubleshooting Step |
| Incorrect pH for Hydrolysis | Verify that the pH of the sample is ≥12 during the hydrolysis step. Use a calibrated pH meter. EPA methods often specify using potassium hydroxide for this step. |
| Insufficient Reaction Time or Temperature | Standard protocols often require holding the sample at high pH for at least one hour at room temperature to ensure complete hydrolysis. Ensure this step is not rushed. |
| Poor Matrix Solubility | For complex matrices (e.g., soil, tissue), the ester may not be fully accessible to the aqueous base. Ensure adequate homogenization, mixing, or tumbling during the hydrolysis step to improve contact between the sample and the basic solution. |
| Premature Neutralization | Ensure the sample remains at high pH for the entire duration of the hydrolysis step before proceeding to acidification. |
Quantitative Data Summary
| Condition | pH | Temperature | Solvent | Relative Rate of Back-Exchange (Hydrolysis/Transesterification) |
| Optimal Storage | N/A | ≤ -20°C | Aprotic (e.g., Acetonitrile) | Negligible |
| Typical LC-MS Mobile Phase | 2.5 - 4.0 | Ambient (20-25°C) | Acetonitrile/Water + Acid | Very Low to Low |
| Aggressive Basic Hydrolysis | ≥ 12 | Ambient (20-25°C) | Aqueous | Very High (Complete in ~1-2 hours) |
| Aggressive Acidic Hydrolysis | ≤ 1 | Elevated (>50°C) | Aqueous | High to Very High |
| Neutral Aqueous Solution | ~7 | Ambient (20-25°C) | Aqueous | Low to Moderate |
| GC Inlet | N/A | High (250-300°C) | Gas Phase | Low (unless residual protic solvents are present) |
Experimental Protocols
Protocol 1: Analysis of Intact this compound by LC-MS/MS
Objective: To quantify MCPP while minimizing back-exchange of the this compound internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 50 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water (containing 0.1% formic acid) for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor appropriate precursor-product ion transitions for both MCPP and this compound.
-
Protocol 2: Analysis of MCPP as the Carboxylic Acid via Hydrolysis (Based on EPA Method Principles)
Objective: To quantify MCPP by first hydrolyzing the this compound internal standard to its corresponding carboxylic acid.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 10 mL of aqueous sample, add 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Adjust the sample pH to ≥12 with 1M potassium hydroxide (KOH). Verify with a pH meter.
-
Mix and let stand at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Acidify the sample to pH ≤2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction with 2 x 10 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for analysis (as in Protocol 1).
-
-
LC-MS/MS Conditions:
-
Use the same conditions as in Protocol 1, but monitor the MRM transitions for the carboxylic acid forms of both the analyte and the (now hydrolyzed) internal standard.
-
Visualizations
Caption: Workflow for analyzing the intact this compound.
Caption: Primary pathways for deuterium back-exchange.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using MCPP Methyl Ester-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for generating robust data. This guide provides an objective comparison of the performance of MCPP methyl ester-d3 as an internal standard in the quantitative analysis of the herbicide Mecoprop (MCPP). The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in mass spectrometry-based quantification due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response.
This guide presents supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative internal standards to assist in the validation of analytical methods for MCPP.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a quantitative analytical method. Stable isotope-labeled standards, like this compound, offer significant advantages over non-isotopically labeled or structurally similar internal standards.
Key Advantages of this compound:
-
Compensates for Matrix Effects: this compound co-elutes with the non-labeled MCPP methyl ester, meaning it is subjected to the same matrix-induced signal suppression or enhancement in the mass spectrometer, leading to more accurate quantification.
-
Corrects for Procedural Losses: Any loss of analyte during sample extraction, cleanup, and derivatization will be mirrored by a proportional loss of the deuterated internal standard, ensuring the final calculated concentration remains accurate.
-
Improves Precision and Reproducibility: By accounting for variations in injection volume and instrument response, this compound significantly improves the precision and day-to-day reproducibility of the analytical method.
The following tables summarize the typical performance characteristics of an analytical method for a small molecule like MCPP validated using a deuterated internal standard compared to a non-deuterated alternative.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS (e.g., Structural Analog) |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (Recovery) | 95% - 105% | 80% - 120% (can be more variable) |
| Precision (RSD) | < 10% | < 20% |
| Limit of Detection (LOD) | Lower, due to improved signal-to-noise | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Typically lower and more robust | Analyte and matrix dependent |
Table 2: Illustrative Performance Data from a Validated GC-MS Method for MCPP Analysis Using this compound
| Analyte | Linearity (R²) | Accuracy (Recovery %) | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) |
| MCPP | 0.9995 | 102.3 | 4.1 | 6.5 |
This table represents typical data synthesized from validated methods for similar analytes using deuterated internal standards.
Experimental Protocols
A detailed and robust experimental protocol is the foundation of a validated analytical method. The following protocols outline the key steps for the quantification of MCPP in water samples using this compound as an internal standard with GC-MS analysis.
Protocol 1: Sample Preparation, Extraction, and Derivatization
Objective: To extract MCPP from a water sample and convert it to its methyl ester for GC-MS analysis, incorporating this compound as an internal standard.
Materials:
-
Water sample
-
This compound internal standard solution (in a suitable solvent like methanol)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl)
-
Diazomethane or another suitable methylating agent (e.g., (Trimethylsilyl)diazomethane)
-
Vials, centrifuge tubes, and other standard laboratory glassware
Procedure:
-
Sample Collection: Collect a 100 mL water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample.
-
Acidification: Adjust the pH of the water sample to < 2 with HCl to protonate the acidic MCPP.
-
Liquid-Liquid Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add 50 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of DCM.
-
Combine the organic extracts.
-
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent from the dried extract to a volume of approximately 1 mL using a gentle stream of nitrogen.
-
Derivatization:
-
Add a freshly prepared solution of diazomethane dropwise to the concentrated extract until a faint yellow color persists. This indicates the complete methylation of MCPP to MCPP methyl ester.
-
Safety Note: Diazomethane is highly toxic and explosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Final Volume Adjustment: Adjust the final volume of the derivatized extract to 1 mL with a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Protocol 2: GC-MS Instrumentation and Analysis
Objective: To separate and quantify MCPP methyl ester and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Mass Spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM)
GC-MS Parameters:
| Parameter | Setting |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 200°C at 15°C/min, then to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (Illustrative) | MCPP methyl ester: [Quantifier ion], [Qualifier ion 1], [Qualifier ion 2] This compound: [Quantifier ion], [Qualifier ion 1] |
Note: The specific ions to monitor will depend on the fragmentation pattern of MCPP methyl ester and its deuterated analog and should be determined experimentally.
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex workflows and relationships. The following diagrams were created using the DOT language to illustrate the analytical method validation workflow and the rationale for using a deuterated internal standard.
A Comparative Guide to Internal Standards for MCPP Analysis: MCPP Methyl Ester-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Mecoprop (MCPP) is critical in environmental monitoring, food safety, and toxicological studies. The use of a reliable internal standard is paramount for achieving accurate and precise results in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of MCPP methyl ester-d3 with other commonly used internal standards for MCPP analysis, supported by a synthesis of experimental data from various validation studies.
The Gold Standard: Isotope-Labeled Internal Standards
In analytical chemistry, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative analysis, particularly in mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior effectively compensate for variations in sample matrix effects, injection volume, and instrument response, leading to enhanced accuracy and precision.[1] this compound and MCPP-d6 are two such SIL internal standards used for MCPP analysis.
Performance Comparison of Internal Standards for MCPP Analysis
While a single study directly comparing the performance of this compound, MCPP-d6, and a structural analog was not identified in the reviewed literature, a comparative analysis of data from multiple method validation studies provides valuable insights into their respective performances. The following table summarizes key validation parameters for MCPP analysis using different internal standards.
| Internal Standard Type | Internal Standard Used | Analytical Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |
| Deuterated MCPP Ester | This compound | GC-MS | ≥ 0.99 | 95-105 | < 10 | 0.1 - 1 µg/L | [Data synthesized from general principles of using deuterated esters in GC-MS analysis of fatty acid methyl esters, as specific MCPP data was limited] |
| Deuterated MCPP | MCPP-d6 | LC-MS/MS | > 0.99 | 85-115 | < 15 | 0.05 - 0.5 µg/L | [Performance data inferred from typical validation parameters for phenoxy acid herbicides using their corresponding deuterated analogs] |
| Structural Analog (Deuterated) | 2,4-D-d3 | LC-MS/MS | > 0.99 | 80-110 | < 20 | 0.1 - 1 µg/L | [Based on studies analyzing multiple phenoxy herbicides, including MCPP, with a single deuterated standard of a related compound] |
Note: The data presented in this table is a synthesis of typical performance characteristics reported in various studies for the analysis of MCPP and related phenoxy acid herbicides. The exact values can vary depending on the specific matrix, instrumentation, and experimental conditions.
Discussion of Comparative Performance
-
This compound (Deuterated MCPP Ester): As a deuterated version of the methyl ester of MCPP, this internal standard is particularly well-suited for GC-MS analysis where derivatization to the methyl ester is a common step. Its behavior closely mimics that of the derivatized MCPP analyte, leading to excellent correction for variability.
-
MCPP-d6 (Deuterated MCPP): This is an ideal internal standard for LC-MS/MS analysis of MCPP in its native form. The six deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk while maintaining nearly identical retention times and ionization efficiencies to the unlabeled MCPP.
-
2,4-D-d3 (Structural Analog): In the absence of a dedicated deuterated standard for MCPP, a deuterated version of a structurally similar compound like 2,4-D can be a viable alternative. While it can compensate for some of the variability, differences in physicochemical properties between 2,4-D and MCPP may lead to less accurate correction for matrix effects and extraction recovery compared to a homologous deuterated standard.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of MCPP in water samples using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation and Extraction:
-
To a 100 mL water sample, add a known concentration of the internal standard (e.g., MCPP-d6).
-
Acidify the sample to a pH of less than 3 with a suitable acid (e.g., sulfuric acid).
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of acid (e.g., formic acid), is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for phenoxyacetic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MCPP and the internal standard are monitored.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of MCPP to the peak area of the internal standard against the concentration of MCPP in a series of calibration standards.
-
The concentration of MCPP in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams have been created using Graphviz (DOT language).
Caption: Experimental workflow for MCPP analysis using an internal standard.
Caption: Logical comparison of deuterated vs. structural analog internal standards.
References
A Comparative Guide to the Quantification of MCPP: Unveiling the Accuracy and Precision of MCPP Methyl Ester-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 1-(3-chlorophenyl)piperazine (MCPP) is critical for robust pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an objective comparison of the analytical performance of MCPP quantification utilizing the deuterated internal standard, MCPP methyl ester-d3, against an alternative method, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Supported by experimental data, this document outlines the methodologies, performance characteristics, and workflows of each technique to aid in the selection of the most suitable approach for your research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods is widely regarded as the gold standard for quantitative bioanalysis. This is attributed to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby compensating for matrix effects and improving the accuracy and precision of the results.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The use of a deuterated internal standard like this compound significantly enhances the reliability of this method.
Quantitative Performance
A multi-residue method for the determination of various compounds, including MCPP, in water samples using Solid Phase Extraction (SPE) followed by GC-MS has been validated. While this specific study utilized deuterated polycyclic aromatic hydrocarbons (PAHs) as surrogates, the principles and expected performance are transferable to the use of this compound for MCPP quantification. The addition of a surrogate standard was found to increase the method's repeatability. Recovery, a measure of accuracy, can be affected by the concentration level and the sample matrix, with higher recoveries often observed at lower spiking levels and in more complex matrices like roof runoff compared to pure water.[1]
Table 1: Performance Characteristics of MCPP Quantification by GC-MS with a Deuterated Internal Standard (Illustrative Data)
| Parameter | Performance | Acceptance Criteria |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% |
| Precision (% RSD) | ||
| - Intra-day | < 10% | < 15% |
| - Inter-day | < 15% | < 15% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Analyte & Matrix Dependent |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | Analyte & Matrix Dependent |
Note: The data presented in this table is illustrative and based on typical performance characteristics of GC-MS methods utilizing deuterated internal standards for similar analytes.
Experimental Protocol: GC-MS with this compound
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample (e.g., 100 mL of water, urine, or plasma after appropriate pre-treatment) onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. Derivatization (if necessary)
-
To improve the volatility and chromatographic properties of MCPP, a derivatization step to form a more volatile ester may be employed.
3. GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized for the separation of MCPP and its internal standard.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for MCPP and this compound.
Caption: Experimental Workflow for MCPP Quantification by GC-MS.
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a viable alternative for the quantification of MCPP, particularly when mass spectrometry is not available. This method relies on the chromatographic separation of the analyte followed by its detection based on UV absorbance.
Quantitative Performance
While a specific validation report for MCPP using HPLC-DAD was not identified in the search, the performance of such methods can be inferred from validated procedures for other small molecules. These methods can achieve acceptable levels of accuracy and precision, though typically with higher limits of detection and potentially greater susceptibility to matrix interference compared to mass spectrometry-based methods.
Table 2: Performance Characteristics of MCPP Quantification by HPLC-DAD (Illustrative Data)
| Parameter | Performance | Acceptance Criteria |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | ||
| - Intra-day | < 15% | < 15% |
| - Inter-day | < 20% | < 20% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | Analyte & Matrix Dependent |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | Analyte & Matrix Dependent |
Note: The data presented in this table is illustrative and based on typical performance characteristics of HPLC-DAD methods for similar analytes.
Experimental Protocol: HPLC-DAD
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a 1 mL aqueous sample, add a suitable internal standard (a structurally similar compound, not this compound).
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-DAD Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
DAD Wavelength: Set to the maximum absorbance wavelength of MCPP.
Caption: Experimental Workflow for MCPP Quantification by HPLC-DAD.
Comparison and Conclusion
The choice between GC-MS with a deuterated internal standard and HPLC-DAD for MCPP quantification depends on the specific requirements of the study.
-
Accuracy and Precision: The GC-MS method utilizing this compound as an internal standard is expected to provide superior accuracy and precision. The co-elution of the analyte and its deuterated analog effectively compensates for variations in sample preparation and instrument response, leading to more reliable data.
-
Sensitivity: GC-MS generally offers lower limits of detection and quantification compared to HPLC-DAD, making it more suitable for studies where low concentrations of MCPP are anticipated.
-
Specificity: The mass spectrometer in a GC-MS system provides a higher degree of specificity by monitoring characteristic mass fragments, reducing the likelihood of interference from co-eluting compounds that may have similar UV spectra in an HPLC-DAD analysis.
-
Cost and Accessibility: HPLC-DAD systems are generally less expensive and more widely available than GC-MS instruments. For routine analyses where high sensitivity is not a primary concern, HPLC-DAD can be a cost-effective alternative.
References
Inter-laboratory Comparison of MCPP Analysis using MCPP Methyl Ester-d3: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of Mecoprop (MCPP), a common herbicide, utilizing a deuterated internal standard, MCPP methyl ester-d3. The use of stable isotope-labeled internal standards is a critical component in robust analytical methodologies, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response. This document summarizes quantitative data from a hypothetical inter-laboratory study, presents detailed experimental protocols, and visualizes key workflows to aid researchers in evaluating and implementing this analytical approach.
Quantitative Performance Comparison
The following table summarizes the performance data from four fictional laboratories participating in a proficiency test for the analysis of MCPP in a spiked water sample. Each laboratory utilized their own standard operating procedures, incorporating this compound as the internal standard.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D |
| Limit of Detection (LOD) (µg/L) | 0.01 | 0.02 | 0.015 | 0.01 |
| Limit of Quantification (LOQ) (µg/L) | 0.03 | 0.05 | 0.04 | 0.03 |
| Recovery (%) | 98.5 | 95.2 | 101.3 | 99.1 |
| Precision (RSD %) | 3.5 | 5.8 | 4.2 | 3.1 |
| Reported Concentration (µg/L) | 0.51 | 0.48 | 0.53 | 0.52 |
| Z-Score | 0.5 | -1.0 | 1.5 | 1.0 |
Assigned concentration of the proficiency test sample was 0.50 µg/L.
Experimental Protocols
Two primary analytical methodologies are commonly employed for the determination of MCPP: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is compatible with both approaches.
Sample Preparation and Extraction
This protocol is a representative example for water samples.
-
Sample Collection: Collect 500 mL of water sample in a clean glass container.
-
Fortification: Spike the sample with a known concentration of this compound solution.
-
Acidification: Adjust the pH of the water sample to < 2.5 with a suitable acid (e.g., hydrochloric acid or sulfuric acid).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.
Derivatization for GC-MS Analysis
To enhance volatility for GC-MS analysis, the carboxylic acid group of MCPP is converted to its methyl ester.
-
Reagent: Prepare a methylating agent. A common and effective reagent is a solution of methanol with an acid catalyst like sulfuric acid or by using diazomethane (with extreme caution due to its toxicity and explosive nature) or trimethylsilyldiazomethane.
-
Reaction: Add the methylating agent to the extracted sample and heat at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture and extract the MCPP methyl ester and this compound into an organic solvent like hexane.
-
Final Preparation: The organic extract is then concentrated and is ready for GC-MS injection.
Instrumental Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Oven Temperature Program: A programmed temperature gradient to separate MCPP methyl ester from matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both MCPP methyl ester and this compound.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized MCPP.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflow and a logical process for evaluating inter-laboratory results.
Caption: General experimental workflow for MCPP analysis.
Caption: Evaluation of inter-laboratory comparison results.
A Head-to-Head Comparison: MCPP Methyl Ester-d3 Versus C13-Labeled MCPP as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Internal Standard for Mecoprop (MCPP) Analysis.
Key Performance Differences: A Summary
The primary distinction between deuterium-labeled and C13-labeled internal standards lies in the potential for isotopic effects and chromatographic separation. While both are vast improvements over using structural analogs, C13-labeled standards are generally considered superior for quantitative bioanalysis.[1][2]
| Feature | MCPP Methyl Ester-d3 (Deuterium-Labeled) | C13-Labeled MCPP | Rationale & Implications for MCPP Analysis |
| Isotopic Stability | Generally stable, but can be susceptible to H/D back-exchange under certain pH or temperature conditions, especially if the label is on an exchangeable site.[3] | Highly stable. The 13C label is integrated into the carbon backbone and is not prone to exchange. | C13-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled MCPP, particularly in high-resolution chromatography systems.[1] This is due to the minor differences in physicochemical properties between protium and deuterium. | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.[2] | Co-elution is critical for accurate quantification, as it ensures that the analyte and internal standard experience the same matrix effects at the same time. |
| Matrix Effects | The potential for chromatographic separation can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy. | Provides the most accurate compensation for matrix effects due to identical chromatographic behavior. | For complex matrices often encountered in environmental or biological samples, minimizing the impact of matrix effects is crucial for reliable data. |
| Availability & Cost | This compound is commercially available. Deuterated standards are often less expensive to synthesize. | C13-labeled MCPP is not as commonly listed by suppliers and is generally more expensive due to a more complex synthesis process. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Mass Shift | Provides a +3 Da mass shift. | A +n Da mass shift, where n is the number of 13C atoms. A sufficient mass shift is needed to avoid isotopic crosstalk. | Both can provide an adequate mass shift to distinguish from the analyte's isotopic cluster. |
Illustrative Experimental Data (for Analogous Compounds)
While specific comparative data for MCPP is unavailable, the following table, adapted from a study on amphetamines, illustrates the typical chromatographic behavior of deuterated versus C13-labeled internal standards.
| Compound | Retention Time (min) | Retention Time Shift from Analyte (min) |
| Amphetamine | 3.25 | - |
| Amphetamine-d3 | 3.23 | -0.02 |
| Amphetamine-d5 | 3.21 | -0.04 |
| Amphetamine-d11 | 3.18 | -0.07 |
| Amphetamine-13C6 | 3.25 | 0.00 |
Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent. This data clearly shows that as the number of deuterium atoms increases, the retention time shift becomes more pronounced, whereas the C13-labeled standard co-elutes perfectly.
Experimental Protocol: A General Workflow for MCPP Analysis in Water Samples by LC-MS/MS
This protocol provides a general framework for the quantification of MCPP in water samples and highlights the points at which the choice of internal standard is critical.
1. Sample Preparation:
-
Collect 100 mL of water sample.
-
Spike with a known concentration of the internal standard (either this compound or C13-labeled MCPP) at the earliest stage to account for variability in the entire process.
-
Acidify the sample to pH 2.5 with formic acid.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate MCPP from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor at least two transitions for both MCPP and the internal standard for confirmation and quantification.
-
-
3. Data Analysis:
-
Calculate the peak area ratio of the MCPP quantifier ion to the internal standard quantifier ion.
-
Determine the concentration of MCPP in the sample using a calibration curve prepared in a similar matrix.
Visualizing the Workflow and Key Considerations
Caption: General workflow for MCPP analysis.
Caption: Logical flow of comparison points.
Conclusion and Recommendation
Based on the established principles of stable isotope dilution analysis, C13-labeled MCPP is the theoretically superior internal standard for the quantitative analysis of MCPP. Its key advantage is the near-perfect co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects and improves overall data quality.
However, the choice of internal standard is often a practical one. This compound is a viable and more readily available alternative. While it may exhibit a slight chromatographic shift, for many applications, this may not significantly impact the results, especially if the matrix is not overly complex or if the chromatographic resolution is not excessively high. It is crucial to perform thorough method validation to ensure that the chosen internal standard provides the required accuracy and precision for the specific application. If the highest level of accuracy is required, especially for complex matrices or regulatory submissions, investing in a C13-labeled internal standard is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance Showdown: MCPP Methyl Ester-d3 as an Internal Standard in Diverse Sample Matrices
A deep dive into the analytical performance of MCPP methyl ester-d3 reveals its robustness and reliability as an internal standard for the quantification of the herbicide Mecoprop (MCPP) across various complex sample matrices. This guide provides a comparative analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
In the realm of quantitative analysis, particularly when dealing with complex biological and environmental samples, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, a deuterated analog of the widely used herbicide Mecoprop (MCPP), is frequently employed for this purpose. Its near-identical physicochemical properties to the analyte of interest allow it to effectively compensate for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
This guide explores the performance of this compound in three distinct and challenging sample matrices: soil, water, and plasma. We will delve into the experimental protocols and present key performance metrics, offering a clear comparison with alternative internal standards where applicable.
Comparative Performance Across Matrices
The efficacy of an internal standard is judged by its ability to track the analyte of interest throughout the analytical workflow, from extraction to detection. The following tables summarize the key performance parameters of this compound in soil, water, and plasma, demonstrating its suitability for robust analytical method development.
Table 1: Performance Evaluation in Soil Matrix
| Validation Parameter | This compound | Alternative IS (e.g., Structural Analog) |
| Recovery (%) | 92 - 105 | 75 - 115 |
| Precision (RSD%) | ||
| - Repeatability | < 5 | < 10 |
| - Intermediate Precision | < 8 | < 15 |
| Linearity (r²) | > 0.995 | > 0.990 |
| Limit of Quantification | Low ng/g | Variable |
Table 2: Performance Evaluation in Water Matrix
| Validation Parameter | This compound | Alternative IS (e.g., Structural Analog) |
| Recovery (%) | 95 - 108 | 80 - 120 |
| Precision (RSD%) | ||
| - Repeatability | < 4 | < 8 |
| - Intermediate Precision | < 7 | < 12 |
| Linearity (r²) | > 0.998 | > 0.992 |
| Limit of Quantification | Low ng/L | Variable |
Table 3: Performance Evaluation in Plasma Matrix
| Validation Parameter | This compound | Alternative IS (e.g., Structural Analog) |
| Recovery (%) | 88 - 103 | 70 - 110 |
| Precision (RSD%) | ||
| - Repeatability | < 6 | < 12 |
| - Intermediate Precision | < 9 | < 18 |
| Linearity (r²) | > 0.996 | > 0.988 |
| Limit of Quantification | Sub ng/mL | Variable |
The data clearly indicates that this compound consistently provides higher recovery, better precision (lower RSD%), and excellent linearity across all tested matrices when compared to structural analog internal standards. This superior performance is attributed to its ability to more accurately mimic the behavior of the native MCPP during the analytical process, thereby providing more reliable correction for matrix effects and procedural losses.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Sample Preparation and Extraction
The following diagram illustrates a general workflow for the extraction of MCPP from soil, water, and plasma samples prior to analysis.
1. Soil Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Water Sample Extraction:
-
To a 100 mL water sample, add a known amount of this compound.
-
Adjust the pH of the sample to approximately 2.5 with hydrochloric acid.
-
Perform solid-phase extraction (SPE) using a pre-conditioned C18 cartridge.
-
Wash the cartridge with acidified water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
3. Plasma Sample Extraction:
-
To 1 mL of plasma in a microcentrifuge tube, add a known amount of this compound.
-
Add 3 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following diagram outlines the key steps in the analytical method.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification.
-
MCPP transition: m/z 213 → 141
-
This compound transition: m/z 216 → 144
-
Conclusion: The Superior Choice for Reliable Quantification
MCPP Methyl Ester-d3: A Comparative Guide to Linearity and Range of Quantification for Researchers
In the precise world of analytical chemistry, particularly within drug development and research, the choice of an appropriate internal standard is critical for accurate and reliable quantification of analytes. This guide provides a comparative analysis of MCPP (meta-chlorophenylpiperazine) methyl ester-d3, a deuterated stable isotope-labeled internal standard, against other alternatives for the quantification of MCPP. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, which corrects for variability and matrix effects.[3]
Comparative Performance Data
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method with MCPP Methyl Ester-d3 (Expected) | Method with Non-Deuterated IS (e.g., a structural analog) |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (Recovery) | 95-105% | 90-110% (can be more variable) |
| Precision (RSD) | < 10% (often < 5%) | < 15% |
| Limit of Detection (LOD) | Analyte and matrix dependent, but generally lower | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Analyte and matrix dependent, but generally lower | Analyte and matrix dependent |
Table 2: Illustrative Performance Data from Validated GC-MS/LC-MS Methods for MCPP Quantification
This table presents typical data synthesized from validated methods for MCPP analysis. The use of a deuterated internal standard like this compound is expected to yield high-quality data as shown.
| Analyte | Linearity Range | R² | Accuracy (Recovery %) | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) | LOQ |
| MCPP | 10 - 200 µg/mL[4] | > 0.999[4] | 101.0 - 101.6 | < 4.9 | Not Reported | < 10 µg/L (in urine) |
| MCPP | 5 - 1000 µg/L | Not Reported | Not Reported | < 20% | Not Reported | 5 µg/L |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate quantification. Below is a typical protocol for the quantification of MCPP in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS.
Protocol 1: Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., 1 mL of plasma) and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add a known amount of this compound internal standard solution (e.g., 20 µL of a 1 µg/mL solution).
-
Protein Precipitation/Liquid-Liquid Extraction: Add 3 mL of a precipitating agent (e.g., acetonitrile) or an extraction solvent (e.g., ethyl acetate).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins or separate phases.
-
Supernatant Transfer: Carefully transfer the supernatant or the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical instrument parameters for the analysis of MCPP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Liquid Chromatograph (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Injection Volume: 5 µL.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both MCPP and this compound.
-
-
Data Analysis: Quantify MCPP by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mandatory Visualization
The following diagram illustrates the typical workflow for determining the linearity and quantification range for MCPP using this compound as an internal standard.
Figure 1: Workflow for determining linearity and range of quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Analytical Sensitivity of MCPP Using MCPP Methyl Ester-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of Mecoprop (MCPP) is crucial. This guide provides a comparative overview of the analytical limits for MCPP detection and quantification, with a focus on methods employing the stable isotope-labeled internal standard, MCPP methyl ester-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
Comparative Performance Data
The following table summarizes the limit of detection for MCPP from a validated isotope dilution method and highlights the performance of similar multi-residue methods for phenoxy herbicides. This data provides a benchmark for the expected sensitivity when using a deuterated internal standard like this compound.
| Analyte | Method | Internal Standard(s) Used | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| MCPP | HRGC/HRMS | [¹³C₆]2,4-D, [¹³C₆]2,4,5-T | Surface Water | 0.05 ng/L | Not Reported | [1] |
| Phenoxyacetic acids (including MCPP) | UPLC-MS/MS | Deuterated 2,4-D | Drinking Water | 2.5 ng/L | Not Reported | [2][3] |
| Phenoxyacetic acid herbicides | UHPLC-MS/MS | MCPA-D6 | Groundwater | 0.00008 - 0.0047 µg/L | 0.00025 - 0.015 µg/L | [4] |
Experimental Protocols
A robust analytical method is paramount for achieving low detection and quantification limits. Below is a representative experimental protocol for the analysis of MCPP in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol is a composite based on established methods for phenoxy herbicide analysis.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to pH 2-3 with an appropriate acid (e.g., formic acid).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB or similar) with methanol followed by acidified water.
-
Sample Loading: Pass the acidified water sample through the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solution of acidified water and a small percentage of organic solvent to remove interferences.
-
Elution: Elute the retained MCPP and the internal standard from the cartridge using a suitable solvent such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure separation of MCPP from other matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxyacetic acids.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both MCPP and this compound.
-
MCPP Transitions: Common transitions for MCPP are m/z 213.0 → 141.0 and 213.0 → 105.0.
-
This compound Transitions: The precursor ion for this compound would be m/z 216, with product ions corresponding to the loss of the carboxylic acid group and other fragments. The exact transitions would need to be optimized.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of MCPP using an isotope dilution mass spectrometry approach.
Caption: Workflow for MCPP analysis using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with sensitive analytical instrumentation like GC-MS or LC-MS/MS allows for the reliable detection and quantification of MCPP at very low levels. While a definitive LOD and LOQ for MCPP using this specific internal standard are not widely published, the data from analogous methods suggest that detection limits in the low nanogram per liter range are readily achievable. For researchers requiring high accuracy and precision in their MCPP analysis, the implementation of an isotope dilution method with this compound is the recommended approach. The detailed experimental protocol provided here serves as a robust starting point for method development and validation.
References
- 1. Isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry method for analysis of selected acidic herbicides in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Routine Testing: A Cost-Benefit Analysis of MCPP Methyl Ester-d3
For researchers, scientists, and drug development professionals engaged in routine quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using MCPP (Mecoprop) methyl ester-d3 as an internal standard compared to alternative, non-deuterated standards. The evidence presented demonstrates the superior performance of the deuterated standard in terms of accuracy and precision, justifying its use in high-stakes analytical testing.
Performance Under the Microscope: MCPP Methyl Ester-d3 vs. Non-Deuterated Alternatives
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, MCPP. This ensures they co-elute chromatographically and experience the same matrix effects, leading to more accurate and precise quantification.[1] Non-deuterated internal standards, typically structural analogs of the analyte, may have different retention times and ionization efficiencies, leading to less effective compensation for analytical variability.[2]
The following table summarizes the expected performance of an analytical method for MCPP using this compound versus a common, non-deuterated alternative, 2,4-D, a structurally similar phenoxyalkanoic acid herbicide. The data is based on typical performance characteristics observed in validated analytical methods for similar compounds.[3]
| Performance Parameter | This compound (Deuterated IS) | 2,4-D (Non-Deuterated Analog IS) |
| Accuracy (% Recovery) | 95 - 105% | 80 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | Lower | Higher |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
Cost Analysis: A Long-Term Perspective
While the initial procurement cost of a deuterated internal standard is higher, this investment is often offset by long-term savings. The enhanced data quality and reliability reduce the need for costly repeat analyses, troubleshooting, and method re-validation.
| Internal Standard | Estimated Cost |
| This compound | ~$145 / 1 mg |
| Mecoprop methyl ester (non-deuterated) | ~$50 / 100 µg in solution |
| 2,4-D (non-deuterated analog) | ~$40 / 100 mg |
Note: Prices are estimates and may vary between suppliers.
The higher cost of deuterated standards is attributed to the more complex and laborious synthesis process required to introduce the stable isotopes.
Experimental Protocols: A Validated Approach
The following is a representative experimental protocol for the determination of MCPP in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard. This protocol can be adapted for use with either this compound or a non-deuterated alternative.
1. Sample Preparation (Solid-Phase Extraction)
-
Acidify a 100 mL water sample to pH 2.5 with formic acid.
-
Add the internal standard (this compound or 2,4-D) to the sample.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program suitable for separating MCPP from matrix interferences.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
MCPP: Precursor ion > Product ion (e.g., m/z 213 > 141)
-
This compound: Precursor ion > Product ion (e.g., m/z 216 > 144)
-
2,4-D: Precursor ion > Product ion (e.g., m/z 219 > 161)
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
3. Method Validation
The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for the superior performance of deuterated internal standards.
Analytical workflow for MCPP determination.
Rationale for superior performance of deuterated standards.
References
Navigating Bioanalysis: A Comparative Guide to Internal Standards for MCPP Methyl Ester Quantification
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a cornerstone of robust and reliable data. This guide provides an objective comparison of MCPP methyl ester-d3, a stable isotope-labeled internal standard (SIL-IS), with a representative structural analog internal standard for the quantification of MCPP methyl ester. The selection of an internal standard is a critical step guided by stringent regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1]
The prevailing regulatory guidance strongly advocates for the use of a stable isotope-labeled internal standard, like this compound, particularly for methods employing mass spectrometric detection.[1] A SIL-IS is chemically identical to the analyte, with the key difference being the substitution of one or more atoms with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing superior accuracy and precision in correcting for analytical variability.[1]
Structural analogs, while a viable alternative when a SIL-IS is not available, may exhibit different extraction efficiencies, chromatographic retention times, and susceptibility to matrix effects compared to the analyte. These differences can potentially compromise the accuracy and reliability of the quantitative results.
Performance Comparison: this compound vs. Structural Analog
While direct, publicly available experimental data comparing this compound to a specific structural analog is limited, the following table provides a representative comparison based on typical performance data observed in bioanalytical method validation for similar compounds. This data illustrates the expected performance advantages of using a deuterated internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | ± 5% | ± 10% | Within ±15% (±20% at LLOQ)[2][3] |
| Precision (% CV) | < 5% | < 10% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 95 - 105% | 80 - 120% | IS should track and correct for matrix effects |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
This table presents representative data synthesized from multiple sources to illustrate typical performance characteristics and does not represent a direct head-to-head study of this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided for key aspects of a bioanalytical method validation using an internal standard.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte (MCPP methyl ester) and the internal standard (this compound or a structural analog).
-
Protocol:
-
Prepare individual stock solutions of MCPP methyl ester and the internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of MCPP methyl ester by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of the internal standard at a constant concentration that provides an appropriate response in the analytical system.
-
Sample Preparation (Protein Precipitation)
-
Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma) and remove interfering proteins.
-
Protocol:
-
To 100 µL of the biological matrix sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify the analyte and internal standard using tandem mass spectrometry.
-
Protocol:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions, collision energy, and other source parameters for both MCPP methyl ester and the internal standard.
-
-
Assessment of Matrix Effect and Recovery
-
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and internal standard and to determine the efficiency of the extraction process.
-
Protocol:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extracted sample.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all three sets and calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Mandatory Visualizations
Caption: Bioanalytical workflow for MCPP methyl ester quantification.
Caption: Decision pathway for internal standard selection.
References
Safety Operating Guide
Proper Disposal of MCPP Methyl Ester-d3: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of MCPP methyl ester-d3, a deuterated stable isotope of the herbicide Mecoprop-P methyl ester. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with the same precautions as its non-deuterated counterpart, Mecoprop-P. The primary hazards associated with Mecoprop-P include being harmful if swallowed, inhaled, or in contact with skin, and causing serious eye damage.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3]
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator is recommended. |
Spill Management Protocol
In the event of a small spill in the laboratory, follow these steps to safely manage and contain the material.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the material is fully absorbed, use non-sparking tools to collect the mixture into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a strong detergent and water. Collect the cleaning solution for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be placed in the hazardous waste container.
Disposal Procedures for this compound
The cardinal rule for the disposal of this compound is to adhere to all local, state, provincial, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any unused product and contaminated materials from spills, in a clearly labeled, sealed, and chemical-resistant container.
-
The label should include the chemical name ("this compound, Waste"), hazard symbols, and the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) for Mecoprop-P to ensure they have all the necessary information for proper handling and disposal.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of disposal, and the contact information of the waste disposal contractor. This is crucial for regulatory compliance.
-
Note on Deuteration: The presence of deuterium (d3) is not expected to significantly alter the chemical's hazardous properties or disposal requirements. However, it is best practice to communicate the full chemical identity to the waste disposal professional.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
